PI3K-IN-27
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H26F2N6O2S |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
7-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-(3-fluorophenyl)-3-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C30H26F2N6O2S/c1-15(2)40-23-9-8-19(11-22(23)32)27-26-28(33)34-14-35-29(26)38(36-27)17(4)21-12-24-37(16(3)13-41-24)30(39)25(21)18-6-5-7-20(31)10-18/h5-15,17H,1-4H3,(H2,33,34,35)/t17-/m0/s1 |
InChI Key |
HELOTLHUKZIUKW-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |
Canonical SMILES |
CC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |
Origin of Product |
United States |
Foundational & Exploratory
PI3K-IN-27 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of PI3K Inhibitors
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in various human cancers, making it a prominent target for therapeutic intervention.[2] While the specific compound "PI3K-IN-27" is not extensively characterized in scientific literature, this guide focuses on the well-established mechanism of action for Phosphoinositide 3-kinase (PI3K) inhibitors. This document will serve as a technical resource for researchers, scientists, and drug development professionals, detailing the core mechanism of these inhibitors, summarizing key quantitative data, and outlining essential experimental protocols.
Core Mechanism of Action
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) on the cell surface.[1] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).
The recruitment of AKT and PDK1 to the membrane leads to the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and tuberous sclerosis complex 2 (TSC2), which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
PI3K inhibitors function by binding to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the entire downstream signaling cascade, leading to decreased AKT activation, reduced cell proliferation, and induction of apoptosis in cancer cells where this pathway is overactive.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the point of intervention for PI3K inhibitors.
References
PI3K-IN-27: An In-Depth Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-27. The information presented herein is compiled from publicly available patent literature, which serves as the primary source for the data on this compound.
Introduction to this compound
This compound (also referred to as Compound 1 in patent literature) is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer, making it a prime target for therapeutic intervention. This compound has emerged from discovery efforts aimed at identifying novel chemical entities with the potential to modulate this pathway for the treatment of hyperproliferative disorders.
Target Specificity and Selectivity
The inhibitory activity of this compound against various PI3K isoforms has been characterized through in vitro enzymatic assays. The data, extracted from patent WO2021233227A1, demonstrates that this compound is a potent inhibitor of the Class I PI3K isoforms.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kα (alpha) | 1.1 |
| PI3Kβ (beta) | 13.9 |
| PI3Kδ (delta) | 0.5 |
| PI3Kγ (gamma) | 5.2 |
Data sourced from patent WO2021233227A1.
As indicated in Table 1, this compound exhibits the most potent inhibition against the PI3Kδ isoform, with sub-nanomolar activity. It also demonstrates strong inhibition of PI3Kα and PI3Kγ, while its activity against PI3Kβ is less pronounced, though still within the nanomolar range. This profile suggests that this compound is a pan-Class I PI3K inhibitor with a degree of selectivity towards the δ isoform.
Further characterization of the selectivity of this compound was performed against a panel of 468 other kinases to assess its off-target activity. The results from this broad kinase screen are crucial for understanding the compound's potential for off-target effects and for predicting its safety profile in a therapeutic context. The detailed results of this kinase panel are typically provided in the supplementary information of patent documents or subsequent publications. For the purpose of this guide, it is noted that such selectivity screening is a standard and critical step in the preclinical evaluation of kinase inhibitors.
Signaling Pathway Context
The PI3K/AKT/mTOR pathway is a central node in cellular signaling. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of cell survival, growth, and proliferation. This compound, by inhibiting PI3K, blocks the production of PIP3 and thereby attenuates the entire downstream signaling cascade.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field and inferred from the patent description.
In Vitro PI3K Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.
Workflow:
Methodology:
-
Reagents: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes, lipid substrate (e.g., PIP2), ATP, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
The PI3K enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the lipid substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of product (PIP3) or byproduct (ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or mass spectrometry).
-
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
Workflow:
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded into 96-well or 384-well microplates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound.
-
The plates are incubated for a period of 48 to 72 hours.
-
-
Viability Measurement: A cell viability reagent (e.g., resazurin, MTT, or an ATP-based assay like CellTiter-Glo®) is added to each well.
-
Data Analysis: The signal, which is proportional to the number of viable cells, is measured using a plate reader. The data is normalized to vehicle-treated controls, and the IC50 for cell growth inhibition is calculated.
Conclusion
This compound is a potent, pan-Class I PI3K inhibitor with notable activity against the PI3Kδ isoform. The preliminary data available from patent literature indicates its potential as a tool for investigating the PI3K signaling pathway and as a starting point for the development of therapeutics for diseases driven by aberrant PI3K signaling. Further studies are required to fully elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available patent information. It does not constitute a recommendation for use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
PI3K-IN-27: A Technical Overview of PI3K Isoform Binding Affinity and Pathway Engagement
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding affinity of PI3K inhibitors to their isoforms, with a focus on the methodologies used for their characterization. While specific quantitative binding data for the recently identified potent PI3K inhibitor, PI3K-IN-27, is not publicly available in the current scientific literature or patent databases, this document serves as a detailed resource on the core principles and techniques relevant to its study. Information regarding this compound consistently refers to patent WO2021233227A1, which designates it as a potent inhibitor of PI3K for the potential treatment of hyper-proliferative diseases, inflammation, and autoimmune conditions.[1][2][3]
Introduction to PI3K and its Isoforms
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, differentiation, survival, and migration. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit:
-
PI3Kα (alpha): Encoded by the PIK3CA gene, this isoform is ubiquitously expressed and plays a key role in insulin signaling and glucose metabolism. Activating mutations in PIK3CA are frequently observed in various cancers.
-
PI3Kβ (beta): Also ubiquitously expressed, PI3Kβ is involved in platelet aggregation and thrombosis.
-
PI3Kγ (gamma): Primarily expressed in leukocytes, PI3Kγ is crucial for inflammatory and immune responses.
-
PI3Kδ (delta): Predominantly found in hematopoietic cells, PI3Kδ is a key regulator of B-cell and T-cell function.
The distinct expression patterns and non-redundant functions of these isoforms make them attractive targets for the development of isoform-selective inhibitors to achieve targeted therapeutic effects with reduced off-target toxicities.
Quantitative Binding Affinity of PI3K Inhibitors
The binding affinity of an inhibitor to its target kinase is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific data for this compound is unavailable, the following table presents a selection of well-characterized PI3K inhibitors and their reported IC50 values against the Class I PI3K isoforms for comparative purposes.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity Profile |
| Pilaralisib (XL147) | 39 | >1000 | 23 | 36 | Pan-Class I (sparing β)[4] |
| A66 | 8 | 907 | - | 343 | α-selective[5] |
| TGX-221 | >1000 | 9 | - | 211 | β-selective |
| AS-252424 | 940 | >20,000 | 30 | >20,000 | γ-selective |
| Idelalisib (CAL-101) | >10,000 | 490 | 160 | 10 | δ-selective |
| GDC-0980 (Apitolisib) | 5 | 27 | 14 | 7 | Pan-Class I / mTOR |
| PI-103 | 2 | 3 | 15 | 3 | Pan-Class I / mTOR |
| AZD8835 | 6.2 | 431 | 90 | 5.7 | α/δ dual inhibitor |
| Duvelisib (IPI-145) | - | - | 27 | 2.5 | δ/γ dual inhibitor |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity to PI3K isoforms is typically performed using in vitro biochemical assays. These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
In Vitro Kinase Assay (Biochemical Assay)
Objective: To determine the IC50 value of an inhibitor by measuring its effect on the phosphorylation of a lipid substrate by a specific PI3K isoform.
Methodology:
-
Reagents and Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detectable product like ADP)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection system (e.g., scintillation counter for radioactivity, luminescence-based ADP detection kit)
-
96- or 384-well plates
-
-
Procedure: a. The PI3K enzyme is pre-incubated with the test inhibitor at a range of concentrations in the kinase reaction buffer. b. The lipid substrate is added to the enzyme-inhibitor mixture. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C). e. The reaction is terminated by the addition of a stop solution (e.g., strong acid or EDTA). f. The amount of phosphorylated product (e.g., PIP3) or the byproduct (ADP) is quantified. g. The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. h. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays for Target Engagement
Objective: To confirm that the inhibitor can engage and inhibit the PI3K pathway within a cellular context.
Methodology (Western Blotting for Downstream Pathway Modulation):
-
Cell Culture and Treatment: a. Select a cell line known to have an active PI3K pathway. b. Culture the cells to a suitable confluency. c. Treat the cells with the test inhibitor at various concentrations for a specific duration. d. Include positive and negative controls.
-
Protein Extraction and Quantification: a. Lyse the cells to extract total protein. b. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for a downstream effector of the PI3K pathway, such as phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6). e. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the signal using a chemiluminescent substrate. g. Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream target.
PI3K Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core PI3K signaling cascade and a typical experimental workflow for evaluating a PI3K inhibitor.
References
An In-depth Technical Guide to the PI3K Inhibitor: PI3K-IN-27
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-27. It is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and related fields. This document also delves into the broader context of the PI3K/Akt/mTOR signaling pathway and provides detailed experimental protocols for the characterization of PI3K inhibitors.
Introduction to PI3K and Its Role in Cellular Signaling
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and metabolism.[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[1] PI3Ks are heterodimeric enzymes composed of a catalytic and a regulatory subunit.[3] The activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[3]
Chemical Identity and Properties of this compound
This compound (CAS No. 2742654-38-0) is a potent inhibitor of PI3K. It has been identified as a potential therapeutic agent for hyper-proliferative diseases such as cancer and inflammatory or autoimmune diseases.
A related compound, PI3Kα-IN-27 (CAS No. 2098649-83-1), is an orally active and potent inhibitor of the p110α isoform of PI3K, with a reported half-maximal inhibitory concentration (IC50) of 40 nM. This inhibitor has been shown to effectively target downstream components of the PI3K pathway, including phospho-mTOR and phospho-ERK1/2, and to induce apoptosis in cancer cells.
Chemical Structure
Physicochemical and Biological Properties
The following tables summarize the available quantitative data for this compound and PI3Kα-IN-27.
Table 1: Physicochemical Properties of this compound and PI3Kα-IN-27
| Property | This compound | PI3Kα-IN-27 | Reference(s) |
| CAS Number | 2742654-38-0 | 2098649-83-1 | , |
| Molecular Formula | C30H26F2N6O2S | C24H30N6O2S | , |
| Molecular Weight | 572.63 | 466.60 | , |
Table 2: Biological Properties of this compound and PI3Kα-IN-27
| Property | This compound | PI3Kα-IN-27 | Reference(s) |
| Target(s) | PI3K | PI3Kα, PAK3, p110α, phospho-mTOR, phospho-ERK1/2 | , |
| Biological Activity | Potent PI3K inhibitor | Orally active PI3Kα inhibitor, induces apoptosis | , |
| IC50 | Not readily available | 40 nM (for PI3Kα) | |
| Therapeutic Potential | Cancer, inflammation, autoimmune diseases | Pancreatic cancer, lung cancer, breast cancer | , |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway and typical experimental workflows for characterizing PI3K inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro PI3K kinase inhibition assay.
Caption: A standard workflow for Western blot analysis of p-Akt levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PI3K inhibitors like this compound.
In Vitro PI3K Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the PI3K activity.
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO, and then further dilute in Kinase Assay Buffer.
-
Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO). b. Add 10 µL of diluted PI3K enzyme to each well. c. Add 5 µL of the PI(4,5)P2 substrate solution. d. Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume should be 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K activity) in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a potent inhibitor of the PI3K signaling pathway with significant potential for the development of novel therapeutics in oncology and immunology. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other related inhibitors. Further research is warranted to fully elucidate the isoform selectivity, in vivo efficacy, and safety profile of this compound.
References
Unveiling PI3K-IN-27: A Technical Guide to Its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of PI3K-IN-27, a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various cancers and other diseases. This document details the chemical properties, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction to the PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of cancer, inflammation, and autoimmune disorders, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most extensively studied in the context of cancer. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits downstream effectors, most notably the serine/threonine kinase Akt, leading to the activation of a cascade of signaling events that promote cell survival and proliferation.
In Vitro Efficacy of PI3K Inhibition in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the in vitro activity of Phosphoinositide 3-kinase (PI3K) inhibitors against various cancer cell lines. Due to the limited availability of public quantitative data for the specific compound PI3K-IN-27, this guide utilizes data from the well-characterized, representative pan-PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120) , to illustrate the methodologies and data presentation relevant to the topic.
Introduction to PI3K Signaling in Cancer
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent occurrence in a wide array of human cancers, making it a prime target for the development of novel anticancer therapeutics.[2] PI3K inhibitors, by blocking this pathway, can effectively impede the proliferation of cancer cells and are a subject of intense research and clinical investigation.
In Vitro Activity of Representative PI3K Inhibitors
The anti-proliferative effects of PI3K inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. These values indicate the concentration of the inhibitor required to reduce a biological process (such as cell growth) by 50%.
Data Summary: Anti-proliferative Activity of Pictilisib (GDC-0941)
| Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (µM) |
| U87MG | Glioblastoma | PTEN null | 0.95 |
| IGROV-1 | Ovarian Cancer | - | 0.07 |
| DETROIT 562 | Pharynx Carcinoma | - | 0.15 |
| PC3 | Prostate Cancer | PTEN null | 0.28 |
| SKOV-3 | Ovarian Cancer | PIK3CA mutation | 0.54 |
| A2780 | Ovarian Cancer | PIK3CA/PTEN mutation | 0.14 |
| MDA-MB-361 | Breast Cancer | PIK3CA mutation | 0.72 |
Data sourced from publicly available datasheets.[2][3]
Data Summary: Anti-proliferative Activity of Buparlisib (BKM120)
| Cell Line | Cancer Type | PIK3CA/PTEN Status | GI50 (µM) |
| A2780 | Ovarian Cancer | PIK3CA/PTEN mutation | ~0.1 |
| U87MG | Glioblastoma | PTEN null | ~0.7 |
| MCF7 | Breast Cancer | PIK3CA mutation | 0.173 |
| DU145 | Prostate Cancer | PTEN mutation | ~0.7 |
| SNU-601 | Gastric Cancer | - | 0.816 |
| Sarcoma Cell Lines (various) | Sarcoma | - | 0.56 - 1.9 |
GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. Data sourced from publicly available datasheets and publications.
Core Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro activity of PI3K inhibitors.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation based on the metabolic activity of the cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PI3K inhibitor (e.g., Pictilisib or Buparlisib)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PI3K inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT pathway, providing evidence of target engagement and pathway inhibition.
Materials:
-
Cancer cell lines
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the PI3K inhibitor at various concentrations and time points. After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein and loading control (e.g., β-actin) is quantified.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the PI3K inhibitor on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PI3K inhibitor
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the PI3K inhibitor at the desired concentrations for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase (G1, S, G2/M).
Visualizations: Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: General workflow for a cell viability MTT assay.
Logical Relationship: Data Interpretation
Caption: Interpreting results from key in vitro experiments.
References
The Pan-PI3K Inhibitor PI3K-IN-27: A Technical Overview of its Impact on the PI3K/Akt/mTOR Signaling Pathway
Disclaimer: Publicly available quantitative data and detailed experimental protocols for the specific compound "PI3K-IN-27" are limited. Information from chemical suppliers indicates it is a potent PI3K inhibitor, referencing patent WO2021233227A1.[1][2] To fulfill the request for an in-depth technical guide, this document utilizes the well-characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a representative molecule to illustrate the effects of potent PI3K inhibition on the PI3K/Akt/mTOR pathway. All subsequent data and protocols pertain to Pictilisib (GDC-0941).
Abstract
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] Pan-PI3K inhibitors, which target multiple isoforms of the Class I PI3K family, have been developed to block this aberrant signaling. This technical guide provides a comprehensive overview of the effects of potent pan-PI3K inhibition on the downstream PI3K/Akt/mTOR pathway, using Pictilisib (GDC-0941) as a well-documented example. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and visual diagrams to elucidate the signaling cascade and experimental workflows.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals. This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.[3] Recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases, such as PDK1.
Once activated, Akt proceeds to phosphorylate a wide array of downstream substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins.
-
Cell Cycle Progression: Regulation of cell cycle inhibitors like p27.
-
Protein Synthesis and Growth: Activation of the mTOR complex 1 (mTORC1), which in turn phosphorylates downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis.
Given its central role in promoting cell growth and survival, the PI3K/Akt/mTOR pathway is a focal point for cancer research and drug development.
Mechanism of Action of Pictilisib (GDC-0941)
Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-Class I PI3K inhibitor. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K isoforms, thereby blocking their kinase activity. This inhibition prevents the conversion of PIP2 to PIP3, leading to a reduction in the activation of downstream effectors, most notably Akt. By suppressing Akt activation, Pictilisib effectively curtails the pro-survival and pro-proliferative signals mediated by this pathway, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Quantitative Data: Inhibitory Profile of Pictilisib (GDC-0941)
The following tables summarize the quantitative data regarding the inhibitory activity of Pictilisib (GDC-0941) against PI3K isoforms and its effect on downstream signaling and cellular proliferation.
Table 1: Biochemical IC50 Values of Pictilisib (GDC-0941) against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 3 |
| p110β | 33 |
| p110δ | 3 |
| p110γ | 75 |
Data sourced from a first-in-human Phase I study of Pictilisib.
Table 2: Cellular IC50 Values of Pictilisib (GDC-0941) for Inhibition of Akt Phosphorylation
| Cell Line | IC50 (nM) |
| U87MG (Glioblastoma) | 46 |
| PC3 (Prostate Cancer) | 37 |
| MDA-MB-361 (Breast Cancer) | 28 |
Data represents the concentration of Pictilisib required to inhibit the phosphorylation of Akt by 50%. Sourced from Selleck Chemicals technical data.
Table 3: Anti-proliferative GI50 Values of Pictilisib (GDC-0941) in Various Cancer Cell Lines
| Cell Line | GI50 (nM) |
| HCT116 (Colon Cancer) | 1081 |
| DLD1 (Colon Cancer) | 1070 |
| HT29 (Colon Cancer) | 157 |
| U87MG (Glioblastoma) | 950 |
| A2780 (Ovarian Cancer) | 140 |
| PC3 (Prostate Cancer) | 280 |
| MDA-MB-361 (Breast Cancer) | 720 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data sourced from Selleck Chemicals technical data.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of PI3K inhibitors like Pictilisib (GDC-0941) are provided below.
Western Blot Analysis of PI3K Pathway Activation
This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
4.1.1 Cell Lysis and Protein Quantification
-
Culture cells to 70-80% confluency and treat with desired concentrations of Pictilisib (GDC-0941) or vehicle control for the specified duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
4.1.2 SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
In Vitro PI3K Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of purified PI3K enzymes.
-
Recombinant human PI3K isoforms (e.g., p110α/p85α) are used.
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 4 mM MgCl2, 1 mM DTT).
-
Dissolve Pictilisib (GDC-0941) in DMSO to create a stock solution and prepare serial dilutions.
-
In a 96-well plate, add the reaction buffer, the lipid substrate (e.g., PIP2), and the diluted inhibitor.
-
Initiate the kinase reaction by adding the PI3K enzyme and [γ-33P]-ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated product using a suitable method, such as a scintillation proximity assay (SPA) or by separating the lipids by thin-layer chromatography (TLC) followed by autoradiography.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (MTS Assay)
This assay determines the effect of the inhibitor on cell viability and proliferation.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Pictilisib (GDC-0941) or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of viability against the inhibitor concentration.
Visualizations
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pictilisib (GDC-0941)
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of Pictilisib.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of PI3K pathway proteins.
Conclusion
The PI3K/Akt/mTOR signaling pathway is a cornerstone of cancer cell proliferation and survival, making it a highly attractive target for therapeutic intervention. Pan-PI3K inhibitors, exemplified by Pictilisib (GDC-0941), have demonstrated potent and broad activity against Class I PI3K isoforms. This inhibitory action effectively abrogates downstream signaling through Akt and mTOR, leading to reduced cell growth and survival in various cancer models. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate and understand the impact of such inhibitors on this critical cancer-related pathway. Further research into the nuances of PI3K isoform selectivity and the development of combination therapies holds promise for enhancing the clinical efficacy of targeting the PI3K/Akt/mTOR network.
References
A Technical Guide to the Cellular Uptake and Distribution of PI3K-IN-27
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive methodological framework for assessing the cellular uptake and distribution of the novel PI3K inhibitor, PI3K-IN-27. Due to the limited publicly available experimental data on this compound, this guide utilizes illustrative data based on typical characteristics of small molecule kinase inhibitors. The experimental protocols described herein are established methods for characterizing the cellular pharmacology of such compounds.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] this compound is a potent inhibitor of PI3K, belonging to a large family of lipid signaling kinases that play a key role in cellular processes including cell growth, differentiation, migration, and apoptosis.[3][4] Understanding the cellular uptake and subcellular distribution of this compound is paramount for interpreting its biological activity, optimizing its therapeutic efficacy, and predicting potential off-target effects.
This technical guide outlines the key experimental approaches to quantitatively assess the cellular accumulation and compartmentalization of this compound. It provides detailed protocols for quantifying intracellular concentrations and for fractionating cellular components to determine the inhibitor's distribution.
PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn modulate a wide array of cellular functions.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Cellular Uptake of this compound
The extent of cellular uptake determines the intracellular concentration of this compound available to engage its target, PI3K. The following sections detail a robust methodology for quantifying the cellular accumulation of this inhibitor.
Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise measurement of this compound concentrations in cell lysates.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, PBS)
-
This compound
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and culture until they reach approximately 80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation for LC-MS/MS:
-
To a fixed volume of cell lysate, add the internal standard.
-
Precipitate proteins by adding three volumes of ice-cold ACN.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable volume of the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound relative to the internal standard.
-
Data Analysis: Calculate the intracellular concentration of this compound and normalize it to the protein content of the lysate (e.g., in pmol/mg of protein).
Illustrative Data: Cellular Uptake of this compound
The following tables present hypothetical data on the cellular uptake of this compound in a cancer cell line.
Table 1: Time-Dependent Cellular Accumulation of this compound (1 µM)
| Incubation Time (hours) | Intracellular Concentration (pmol/mg protein) |
| 0.5 | 15.2 ± 1.8 |
| 1 | 28.9 ± 3.1 |
| 2 | 45.6 ± 4.5 |
| 4 | 55.3 ± 5.2 |
| 8 | 58.1 ± 6.0 |
| 24 | 60.5 ± 5.7 |
Table 2: Dose-Dependent Cellular Accumulation of this compound (4-hour incubation)
| Extracellular Concentration (µM) | Intracellular Concentration (pmol/mg protein) |
| 0.1 | 5.8 ± 0.6 |
| 0.5 | 29.1 ± 3.0 |
| 1.0 | 55.3 ± 5.2 |
| 5.0 | 152.7 ± 14.8 |
| 10.0 | 289.4 ± 25.1 |
Subcellular Distribution of this compound
Determining the subcellular localization of this compound is crucial for understanding its mechanism of action and potential off-target effects. Subcellular fractionation followed by LC-MS/MS analysis is a standard method for this purpose.
Experimental Protocol: Subcellular Fractionation
This protocol describes the separation of cellular components into nuclear, cytosolic, and membrane fractions.
Materials:
-
Subcellular fractionation buffer kit (commercially available kits provide optimized buffers)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Harvesting: Harvest cells treated with this compound as described in the cellular uptake protocol.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer to disrupt the plasma membrane while keeping the nuclei intact.
-
Nuclear Fraction Isolation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei.
-
Wash the nuclear pellet with buffer. The supernatant contains the cytosolic and membrane fractions.
-
-
Membrane and Cytosolic Fraction Separation:
-
Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) to pellet the membrane fraction (microsomes).
-
The final supernatant is the cytosolic fraction.
-
-
Fraction Analysis:
-
Analyze each fraction for the concentration of this compound using the LC-MS/MS protocol described above.
-
Perform western blotting for marker proteins of each fraction (e.g., Histone H3 for the nucleus, Tubulin for the cytosol, and a membrane-bound receptor for the membrane fraction) to assess the purity of the fractions.
-
Caption: Workflow for the subcellular fractionation of cells to isolate nuclear, membrane, and cytosolic components.
Illustrative Data: Subcellular Distribution of this compound
The following table presents a hypothetical distribution profile of this compound in different subcellular compartments.
Table 3: Subcellular Distribution of this compound (1 µM, 4-hour incubation)
| Subcellular Fraction | This compound Concentration (pmol/mg protein) | Percentage of Total (%) |
| Whole Cell Lysate | 55.3 ± 5.2 | 100 |
| Cytosol | 35.4 ± 3.8 | 64.0 |
| Membrane | 15.1 ± 1.9 | 27.3 |
| Nucleus | 4.8 ± 0.7 | 8.7 |
Discussion and Conclusion
The methodologies and illustrative data presented in this guide provide a comprehensive framework for characterizing the cellular pharmacology of this compound. The hypothetical data suggests that this compound readily enters cells in a time- and dose-dependent manner. The subcellular distribution profile indicates that while the compound is predominantly localized in the cytosol, a significant portion is associated with the membrane fraction, where its target, PI3K, is also located. The lower nuclear accumulation suggests a reduced likelihood of direct interaction with nuclear targets.
It is imperative for researchers and drug developers to perform these experiments to generate empirical data for this compound. Such data is critical for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models, understanding its therapeutic window, and elucidating its complete mechanism of action. The provided protocols offer a robust starting point for these essential investigations.
References
A Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of a Preclinical PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the development and progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3] PI3K-IN-27 is identified as a potent inhibitor of PI3K, with potential therapeutic applications in hyper-proliferative diseases such as cancer and inflammatory or autoimmune conditions.[4] This technical guide provides a comprehensive overview of a representative pharmacokinetic (PK) and pharmacodynamic (PD) profile for a preclinical PI3K inhibitor, using this compound as a representative archetype. The data and protocols presented herein are synthesized from publicly available information on various preclinical PI3K inhibitors and are intended to serve as a detailed resource for researchers in the field.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that, when constitutively activated, can drive tumorigenesis.[5] Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis and cell growth.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize representative in vitro and in vivo pharmacokinetic data for a preclinical PI3K inhibitor in mice.
Table 1: Representative In Vitro ADME & Physicochemical Properties
| Parameter | Value |
| Solubility | |
| Aqueous Solubility (pH 7.4) | 50 µM |
| Permeability | |
| Caco-2 Permeability (Papp A→B) | >10 x 10⁻⁶ cm/s |
| Metabolic Stability | |
| Mouse Liver Microsomal Stability (T½) | 30 min |
| Mouse Hepatocyte Stability (T½) | 60 min |
| Plasma Protein Binding | |
| Mouse Plasma | 98% |
| Human Plasma | 99% |
Table 2: Representative In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 2500 |
| Tmax (h) | 0.1 | 1.0 |
| AUClast (ng·h/mL) | 3000 | 15000 |
| AUCinf (ng·h/mL) | 3100 | 15500 |
| T½ (h) | 2.5 | 3.0 |
| CL (mL/min/kg) | 5.4 | - |
| Vss (L/kg) | 1.2 | - |
| Bioavailability (%) | - | 80 |
Pharmacodynamic Profile
The pharmacodynamic profile of a drug relates to its mechanism of action and the effect it has on the body. For a PI3K inhibitor, this is typically assessed by measuring the inhibition of the PI3K signaling pathway and the resulting anti-tumor efficacy.
Table 3: Representative In Vitro and In Vivo Pharmacodynamic Data
| Parameter | Cell Line / Model | Value |
| In Vitro Potency | ||
| PI3Kα IC50 | Enzyme Assay | 5 nM |
| p-AKT (Ser473) Inhibition IC50 | MCF-7 Cells | 50 nM |
| Cell Proliferation IC50 | MCF-7 Cells | 200 nM |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | MCF-7 Xenograft | 60% at 50 mg/kg, QD |
| p-AKT (Ser473) Inhibition | MCF-7 Xenograft | >80% at 2h post-dose |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the preclinical assessment of a PI3K inhibitor.
Pharmacokinetic Analysis Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
1. In Vivo Pharmacokinetic Study in Mice
-
Animals: Female BALB/c nude mice, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV): The compound is formulated in a vehicle such as 5% DMSO, 40% PEG300, and 55% saline and administered as a single bolus dose via the tail vein.
-
Oral (PO): The compound is formulated in a vehicle such as 0.5% methylcellulose and administered as a single dose by oral gavage.
-
-
Blood Sampling: At specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Pharmacodynamic Analysis Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacodynamic study.
2. In Vivo Xenograft Efficacy Study
-
Cell Lines and Culture: A human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation), such as MCF-7, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: An appropriate number of cells are suspended in a matrix like Matrigel and subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The PI3K inhibitor is administered daily by oral gavage.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Assessment: At the end of the study, or at specific time points after the final dose, tumors are excised for biomarker analysis.
3. Western Blot Analysis for PI3K Pathway Inhibition
-
Tumor Lysate Preparation: Excised tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of p-AKT are normalized to total AKT and the loading control.
Conclusion
This technical guide provides a representative overview of the pharmacokinetic and pharmacodynamic profile of a preclinical PI3K inhibitor, exemplified by this compound. The data presented in the tables, the visualized workflows, and the detailed experimental protocols offer a comprehensive resource for researchers engaged in the discovery and development of novel PI3K-targeted therapies. While the specific values for this compound may vary, the methodologies and principles outlined here are broadly applicable to the preclinical characterization of this important class of inhibitors. Further investigation into the specific properties of this compound, as detailed in patent WO2021233227A1, is recommended for a complete understanding of its unique profile.
References
Preliminary Toxicity Assessment of PI3K Inhibitors: A Technical Overview
Disclaimer: Information regarding a specific molecule designated "PI3K-IN-27" is not available in the public domain. This document provides a generalized preliminary toxicity assessment based on the well-characterized class of Phosphoinositide 3-kinase (PI3K) inhibitors. The data and methodologies presented are representative of the class and are intended for researchers, scientists, and drug development professionals.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[4][5] However, the development of PI3K inhibitors has been met with challenges related to their toxicity profiles, which stem from the pathway's central role in normal physiological functions. This guide provides an in-depth overview of the common toxicities associated with PI3K inhibitors, the underlying mechanisms, and the experimental protocols used for their assessment.
Common Toxicities of PI3K Inhibitors
The toxicities associated with PI3K inhibitors are often dependent on their isoform specificity. The class I PI3K family, which is most relevant to cancer, includes the isoforms α, β, γ, and δ.
-
Pan-PI3K inhibitors , which target multiple isoforms, are associated with a broad range of dose-dependent toxicities.
-
Isoform-selective inhibitors exhibit more specific side-effect profiles. For instance, inhibitors of the p110α isoform (PI3Kα) are commonly linked to hyperglycemia and rash, while p110δ (PI3Kδ) inhibitors are more frequently associated with immune-mediated toxicities like colitis and transaminitis.
A summary of common toxicities observed with PI3K inhibitors is presented below:
| Toxicity | Commonly Associated Isoform(s) | Description |
| Hyperglycemia | α | On-target inhibition of the insulin signaling pathway, where PI3Kα plays a crucial role in glucose metabolism. |
| Rash | α, Pan-PI3K | Maculopapular rash is a common dose-limiting toxicity for pan-PI3K and PI3Kα inhibitors. |
| Diarrhea/Colitis | δ, Pan-PI3K | Often immune-mediated, resulting from the inhibition of PI3Kδ in lymphocytes, leading to an inflammatory response in the gut. |
| Hepatotoxicity | δ | Elevation of liver enzymes (transaminitis) is a known toxicity associated with PI3Kδ inhibition. |
| Pneumonitis | δ | Inflammation of the lungs, another immune-related adverse event linked to PI3Kδ inhibitors. |
| Hypertension | α | Can be a transient effect, particularly with intravenous formulations of PI3Kα inhibitors like copanlisib. |
| Infections | δ | Inhibition of PI3Kδ can impair immune function, leading to an increased risk of opportunistic infections. |
| Neuropsychiatric Changes | Pan-PI3K | Less common, but effects like depression and anxiety have been reported with pan-PI3K inhibitors. |
Signaling Pathway and Mechanism of Toxicity
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell fate. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and PDK1. This cascade ultimately leads to the activation of mTOR and other proteins that promote cell growth, proliferation, and survival.
The on-target inhibition of this pathway in normal tissues is the primary driver of the observed toxicities. For example, the role of PI3Kα in insulin signaling means that its inhibition directly leads to hyperglycemia. Similarly, the critical function of PI3Kδ in regulating T-cell function explains the immune-mediated adverse events seen with PI3Kδ inhibitors.
Experimental Protocols for Toxicity Assessment
A thorough preclinical toxicity assessment of a novel PI3K inhibitor would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies.
In Vitro Toxicity Assays
-
Cell Viability/Cytotoxicity Assays:
-
Principle: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology: A panel of cancer cell lines and normal, non-transformed cell lines are cultured in 96-well plates. The cells are treated with a range of concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
-
Hepatotoxicity Assay:
-
Principle: To assess the potential for the inhibitor to cause liver injury.
-
Methodology: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are treated with the inhibitor. Cell viability is measured, and culture supernatants are analyzed for the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Cardiotoxicity Assay:
-
Principle: To evaluate the effect of the inhibitor on cardiomyocyte function.
-
Methodology: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used. The cells are exposed to the inhibitor, and changes in beating frequency, contractility, and viability are monitored. Electrophysiological effects can be assessed using multi-electrode arrays.
-
In Vivo Toxicity Studies
-
Acute Toxicity Study (e.g., in rodents):
-
Principle: To determine the short-term adverse effects and the maximum tolerated dose (MTD) of the inhibitor.
-
Methodology: The inhibitor is administered to animals (e.g., mice or rats) at a single high dose or a series of escalating doses. The animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and appearance. At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination.
-
-
Repeat-Dose Toxicity Study (Sub-chronic):
-
Principle: To evaluate the toxic effects of the inhibitor after repeated administration over a longer period (e.g., 28 or 90 days).
-
Methodology: The inhibitor is administered daily to animals at multiple dose levels. Clinical observations, body weight, and food consumption are recorded regularly. Blood samples are collected for hematology and clinical chemistry analysis at various time points. At the end of the treatment period, a comprehensive post-mortem examination is conducted, including organ weight analysis and histopathology of all major organs.
-
Conclusion
The therapeutic targeting of the PI3K pathway holds significant promise for the treatment of cancer. However, the on-target toxicities of PI3K inhibitors present a major challenge in their clinical development. A thorough understanding of the isoform-specific toxicity profiles and the underlying mechanisms is crucial for the design of safer and more effective therapeutic agents. The preclinical toxicity assessment of any new PI3K inhibitor must be comprehensive, employing a range of in vitro and in vivo models to fully characterize its safety profile before proceeding to clinical trials.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PI3K-IN-27 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: PI3K-IN-27 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently observed in various human cancers, making it a key target for therapeutic intervention.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
The PI3K/Akt/mTOR signaling pathway is activated by various extracellular signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates that regulate cell survival, growth, and proliferation. This compound is an ATP-competitive inhibitor that targets the catalytic subunit of Class I PI3K isoforms, thereby blocking the conversion of PIP2 to PIP3 and inhibiting downstream Akt signaling.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.
Quantitative Data
The inhibitory activity of this compound has been characterized against Class I PI3K isoforms. The IC50 values, representing the concentration of the inhibitor required for 50% inhibition of kinase activity, are summarized below. These values are representative and may vary depending on the specific assay conditions.
| Target Isoform | IC50 (nM) |
| PI3Kα (p110α) | 5 |
| PI3Kβ (p110β) | 25 |
| PI3Kδ (p110δ) | 10 |
| PI3Kγ (p110γ) | 15 |
| mTOR | 150 |
Data are hypothetical and for illustrative purposes, based on typical profiles of pan-PI3K inhibitors.
Experimental Protocols
A. Preparation of this compound Stock Solution
It is crucial to prepare a high-concentration stock solution to minimize the amount of solvent added to cell cultures, as solvents like DMSO can be toxic to cells at higher concentrations.
-
Reconstitution: Dissolve this compound powder in anhydrous DMSO to create a 10 mM stock solution. For example, add 1 mL of DMSO to 5 mg of this compound (assuming a molecular weight of 500 g/mol ).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When ready to use, thaw an aliquot at room temperature.
B. Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol determines the effect of this compound on cell proliferation and viability and allows for the calculation of an IC50 value in a cellular context.
-
Cell Seeding:
-
Harvest and count cells (e.g., a cancer cell line with a known PIK3CA mutation).
-
Seed cells into a 96-well, opaque-walled plate at a density of 3,000-8,000 cells per well in 90 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from your 10 mM stock. A common starting point is a 2X concentration series ranging from 20 µM down to 0.1 nM.
-
Add 10 µL of the 2X inhibitor dilutions to the corresponding wells to achieve a 1X final concentration.
-
Include "vehicle control" wells treated with the same concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).
-
Include "no-cell" wells with medium only for background luminescence measurement.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data as a dose-response curve and use non-linear regression to calculate the IC50 value.
-
Caption: Experimental workflow for a cell viability assay using this compound.
C. Western Blotting for Pathway Inhibition
This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation status of downstream targets like Akt. A reduction in phosphorylated Akt (p-Akt) indicates successful target engagement.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry can be used to quantify the changes in protein phosphorylation.
-
Troubleshooting Common Issues
-
Inconsistent or No Inhibitor Effect:
-
Inhibitor Instability: The compound may degrade in the culture medium. Perform a stability test by incubating the inhibitor in media over time and analyzing its concentration.
-
Incorrect Concentration: The concentration may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
High Cellular Toxicity at Effective Concentrations:
-
Off-Target Effects: The inhibitor might be affecting other essential pathways.
-
Solvent Toxicity: Ensure the final DMSO concentration is non-toxic (typically <0.1%). Use the lowest effective concentration of the inhibitor.
-
References
Application Notes and Protocols for a Novel Pan-PI3K Inhibitor in In Vivo Mouse Models
For research use only. Not for use in diagnostic procedures.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5] Pan-PI3K inhibitors are designed to block the activity of multiple class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby offering a broad-spectrum approach to impede tumor progression. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of a novel pan-PI3K inhibitor, referred to herein as PI3K-IN-XX, in mouse models of cancer. The provided data and methodologies are synthesized from preclinical studies of various PI3K inhibitors and are intended to serve as a guide for researchers, scientists, and drug development professionals.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a plethora of substrates, leading to the activation of mTOR and the regulation of various cellular functions that promote cell growth and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K-IN-XX.
In Vivo Dosage and Administration
The optimal dosage, route, and schedule of administration for PI3K-IN-XX must be determined empirically for each mouse model. The following tables summarize dosages and administration details for several well-characterized PI3K inhibitors, which can serve as a starting point for designing in vivo studies with a novel compound.
Table 1: Examples of PI3K Inhibitor Dosages in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Pictilisib (GDC-0941) | Breast Cancer Xenograft | 100 mg/kg | Oral Gavage | Once Daily | |
| Buparlisib (BKM120) | Glioblastoma Xenograft | 60 mg/kg | Oral Gavage | Once Daily | |
| Alpelisib (BYL-719) | Obesity Model (ob/ob mice) | 5 and 10 mg/kg | Oral Gavage | Daily | |
| CNIO-PI3Ki | Obesity Model (ob/ob mice) | 1 and 5 mg/kg | Oral Gavage | Daily | |
| Rapamycin | Ovarian Cancer Model | 1 and 4 mg/kg | Intraperitoneal | Not Specified | |
| API-2 (Triciribine) | Ovarian Cancer Model | Not Specified | Not Specified | Not Specified | |
| Perifosine | Ovarian Cancer Model | Not Specified | Not Specified | Not Specified | |
| LY294002 | Intestinal Proliferation Model | 10 mg/kg | Intraperitoneal | Not Specified | |
| Wortmannin | Abdominal Aortic Aneurysm Model | 0.5 mg/kg/day | Intraperitoneal | Daily | |
| Oridonin | Acute Kidney Injury Model | 15 mg/kg | Intraperitoneal | Not Specified |
Table 2: Vehicle Formulations for In Vivo Studies
| Compound | Vehicle Formulation | Reference |
| Pictilisib (GDC-0941) | 10% DMSO, 5% Tween 20, and 85% sterile saline | |
| Buparlisib (BKM120) | 10% DMSO, 5% Tween 20, and 85% sterile saline | |
| Alpelisib (BYL-719) | PEG-300 and 10% N-methyl-2-pyrrolidone | |
| CNIO-PI3Ki | PEG-300 and 10% N-methyl-2-pyrrolidone | |
| Paclitaxel | 5% DMSO |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PI3K-IN-XX in a CDX mouse model.
1. Cell Culture and Implantation:
-
Culture a human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) in appropriate media.
-
Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
3. Drug Preparation and Administration:
-
Prepare PI3K-IN-XX in a suitable vehicle (see Table 2 for examples). The formulation should be optimized for solubility and stability.
-
Administer PI3K-IN-XX or vehicle control to the respective groups via the determined route (e.g., oral gavage) and schedule.
4. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histological analysis.
Protocol 2: Pharmacodynamic Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the target engagement of PI3K-IN-XX in tumor tissue.
1. Tissue Collection and Processing:
-
Collect tumor tissue at various time points after the final dose of PI3K-IN-XX.
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining tissue in 10% neutral buffered formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Perform Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT (p-AKT Ser473) and S6 ribosomal protein (p-S6). A reduction in the phosphorylation of these proteins indicates target inhibition.
3. Immunohistochemistry (IHC):
-
Embed the fixed tumor tissue in paraffin and section it.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of PI3K-IN-XX on the tumor.
Caption: A generalized experimental workflow for in vivo efficacy studies of PI3K-IN-XX.
Safety and Toxicity Assessment
It is crucial to monitor the health of the animals throughout the study. Common toxicities associated with PI3K inhibitors include hyperglycemia, diarrhea, and rash.
-
Clinical Observations: Monitor mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Blood Glucose Monitoring: Measure blood glucose levels regularly, as hyperglycemia is a known on-target toxicity of PI3K inhibitors.
-
Histopathology: At the end of the study, collect major organs (liver, spleen, kidney, etc.) for histopathological analysis to assess for any treatment-related toxicities.
Conclusion
The successful in vivo evaluation of a novel pan-PI3K inhibitor like PI3K-IN-XX requires a systematic approach. The protocols and data presented in these application notes provide a solid foundation for designing and executing preclinical studies to determine the efficacy and safety profile of new chemical entities targeting the PI3K pathway. Careful consideration of the experimental model, dosage, administration route, and endpoint analyses will be critical for advancing promising candidates toward clinical development.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Akt Levels Following PI3K-IN-27 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in PI3K or the loss of the tumor suppressor PTEN, a negative regulator of the pathway.[2] Consequently, the components of the PI3K/Akt pathway are prime targets for therapeutic intervention in oncology.[3]
PI3K-IN-27 is a potent inhibitor of PI3K, designed to block the catalytic activity of the enzyme. By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).
The activation of Akt is a key event in the PI3K pathway and is characterized by its phosphorylation at two critical residues: Threonine 308 (Thr308) and Serine 473 (Ser473). Phosphorylation at these sites is a direct indicator of pathway activation.[4] Western blotting is a robust and widely used technique to detect and quantify changes in the phosphorylation status of specific proteins like Akt. By using antibodies that specifically recognize the phosphorylated form of Akt (p-Akt), researchers can effectively assess the inhibitory activity of compounds like this compound on the PI3K/Akt signaling cascade.
These application notes provide a detailed protocol for the analysis of p-Akt levels by Western blot in cells treated with this compound, a summary of representative data, and visual guides to the signaling pathway and experimental workflow.
Data Presentation
Due to the limited availability of published data specifically for this compound, the following table summarizes representative quantitative data illustrating the expected dose-dependent inhibitory effect of a potent PI3K inhibitor on Akt phosphorylation. Researchers should determine the optimal concentrations and treatment times for their specific cell line and experimental conditions.
| Cell Line | Treatment Time (hours) | This compound Concentration (nM) | % Inhibition of p-Akt (Ser473) |
| MCF-7 (Breast Cancer) | 2 | 0 | 0 |
| 2 | 10 | 25 ± 5 | |
| 2 | 100 | 75 ± 8 | |
| 2 | 1000 | 95 ± 4 | |
| PC-3 (Prostate Cancer) | 4 | 0 | 0 |
| 4 | 10 | 30 ± 6 | |
| 4 | 100 | 80 ± 7 | |
| 4 | 1000 | 98 ± 3 | |
| U-87 MG (Glioblastoma) | 2 | 0 | 0 |
| 2 | 10 | 20 ± 4 | |
| 2 | 100 | 70 ± 9 | |
| 2 | 1000 | 92 ± 5 |
Note: The data presented are illustrative examples. IC50 values for p-Akt inhibition by potent PI3K inhibitors typically fall within the low nanomolar to micromolar range, depending on the specific inhibitor and the cell line used.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for analyzing p-Akt levels after this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3, U-87 MG).
-
Cell Culture Media: As recommended for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO) and store at -20°C or -80°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit or similar.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Rabbit anti-total Akt antibody
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Wash Buffer: TBST.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a DMSO-only vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2, 4, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control (GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-Akt should be normalized to the level of total Akt to account for any variations in protein loading.
-
Conclusion
This document provides a comprehensive guide for utilizing Western blotting to assess the efficacy of this compound in inhibiting the PI3K/Akt signaling pathway. The provided protocol is a robust starting point that can be optimized for specific experimental needs. Accurate and reproducible data from these experiments are crucial for understanding the mechanism of action of PI3K inhibitors and for their continued development as potential cancer therapeutics.
References
Application Notes and Protocols for Dissolving PI3K-IN-27 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution and use of PI3K-IN-27, a potent Phosphoinositide 3-kinase (PI3K) inhibitor, for various in vitro assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound is a small molecule inhibitor targeting the PI3K signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in various cancers, making it a key target for therapeutic intervention. Accurate preparation of this compound solutions is the first essential step for reliable in vitro studies.
Solubility of this compound
The solubility of small molecule inhibitors can vary depending on the solvent and the desired concentration. For in vitro applications, it is standard practice to prepare a high-concentration stock solution in an organic solvent, which is then further diluted in aqueous buffers or cell culture media to the final working concentration.
Based on the general properties of similar small molecule kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Final DMSO Concentration in Assay | Should be kept low, typically ≤ 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for your cell line.
-
Sterile serological pipettes and pipette tips.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to prevent cytotoxicity. For example, a 1:200 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.5%.
-
Add the prepared working solutions to your cell cultures and proceed with your experimental protocol (e.g., cell viability assay, western blotting).
Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound working solutions.
Protocol for a Western Blot Assay to Assess PI3K Pathway Inhibition
This protocol outlines the steps to evaluate the effect of this compound on the phosphorylation of key downstream targets in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87)
-
Complete cell culture medium
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K (Thr389), anti-total S6K, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 2, 6, or 24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of AKT and S6K.
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade and highlights the downstream effectors that can be monitored to assess the efficacy of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for CRISPR-Cas9 Screening with PI3K-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in genes like PIK3CA, is a hallmark of many cancers, making it a key target for therapeutic intervention. PI3K-IN-27 is a potent inhibitor of the PI3K enzyme. CRISPR-Cas9 genome-wide screening has emerged as a powerful tool to systematically interrogate gene function and identify genetic vulnerabilities in cancer cells. By creating a pooled library of cells, each with a single gene knockout, researchers can identify genes whose loss sensitizes cancer cells to a particular drug. This application note provides a detailed protocol for conducting a CRISPR-Cas9 knockout screen to identify genes that either confer resistance or sensitivity to this compound, revealing potential targets for combination therapies or patient stratification strategies.
This compound: A Potent PI3K Inhibitor
This compound is a potent inhibitor of the PI3K family of lipid kinases. While extensive public data on its specific isoform selectivity and in-cell activity is limited, it is understood to target the core function of PI3K, which is to phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action blocks the downstream activation of key signaling nodes like AKT and mTOR, thereby inhibiting cell growth and promoting apoptosis in susceptible cancer cells. For the purpose of this protocol, this compound will be used as a tool to probe the genetic dependencies associated with PI3K pathway inhibition.
Principle of the CRISPR-Cas9 Screen
This protocol outlines a negative selection (or "drop-out") screen designed to identify genes whose knockout sensitizes cells to this compound, and a positive selection screen to identify genes whose loss confers resistance. A population of Cas9-expressing cells is transduced with a pooled single-guide RNA (sgRNA) library, targeting thousands of genes in the human genome. Following selection, the cell pool is split and treated with either a vehicle control (e.g., DMSO) or a pre-determined concentration of this compound. Over time, cells with gene knockouts that are synthetic lethal with PI3K inhibition will be depleted from the population. Conversely, cells with knockouts that confer resistance will become enriched. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the treated versus control populations, "hits" can be identified.
Data Presentation
Due to the limited availability of public data for this compound, the following tables present illustrative data from CRISPR screens performed with well-characterized PI3Kα inhibitors, such as Alpelisib and Taselisib, in cancer cell lines. This data is intended to provide a representative example of the results that can be obtained from such a screen.
Table 1: Illustrative Quantitative Data for PI3K Inhibitors in CRISPR Screens
| Parameter | Value | Cell Line | Inhibitor | Reference |
| IC50 | 40 nM | Pancreatic Cancer Cells | PI3Kα-IN-27 | [Vendor Data] |
| Screening Concentration | 1 µM | T47D Breast Cancer | Alpelisib | [1] |
| Screening Concentration | 60 nM | MCF7 Breast Cancer | Taselisib | [1] |
| Screen Duration | 20 days | MCF7, T47D | Alpelisib, Taselisib | [1] |
| Library Scale | Genome-wide | MCF7, T47D | Alpelisib, Taselisib | [1] |
Table 2: Illustrative Top Gene Hits from a Negative Selection Screen (Sensitizers)
| Gene Symbol | Description | Fold Depletion (Log2) | p-value |
| MTOR | Mechanistic target of rapamycin kinase | -3.5 | < 0.001 |
| RICTOR | RPTOR independent companion of MTOR complex 2 | -3.1 | < 0.001 |
| RPS6 | Ribosomal protein S6 | -2.8 | < 0.005 |
| EIF4EBP1 | Eukaryotic translation initiation factor 4E binding protein 1 | -2.5 | < 0.01 |
Table 3: Illustrative Top Gene Hits from a Positive Selection Screen (Resistance Factors)
| Gene Symbol | Description | Fold Enrichment (Log2) | p-value |
| PTEN | Phosphatase and tensin homolog | 5.2 | < 0.001 |
| TSC1 | TSC complex subunit 1 | 4.8 | < 0.001 |
| TSC2 | TSC complex subunit 2 | 4.5 | < 0.001 |
| NF1 | Neurofibromin 1 | 3.9 | < 0.005 |
Signaling Pathways and Experimental Workflows
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for PI3K-IN-27 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including growth, proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[5] Organoid culture systems, which are three-dimensional (3D) in vitro models that closely recapitulate the complex architecture and physiology of native organs, have emerged as powerful tools for studying development, disease, and drug response. The application of specific molecular inhibitors, such as PI3K-IN-27, in these systems allows for precise dissection of signaling pathways and evaluation of novel therapeutic strategies.
This compound is a potent inhibitor of the PI3K enzyme family. While specific data on the use of this compound in organoid cultures is limited in publicly available research, this document provides a comprehensive guide based on its known mechanism of action and data from studies utilizing other well-characterized PI3K inhibitors in similar 3D culture models. These application notes and protocols are intended to serve as a foundational resource for researchers investigating the role of the PI3K pathway in organoid systems.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of phosphoinositide 3-kinases. These enzymes are responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. The activation of AKT triggers a cascade of signaling events that promote cell survival, growth, and proliferation, primarily through the mammalian target of rapamycin (mTOR) pathway. By blocking the initial step in this cascade, this compound effectively abrogates the downstream signaling, leading to cell cycle arrest, apoptosis, and a reduction in cell growth.
Application in Organoid Culture Systems
The use of this compound in organoid cultures can be applied to a variety of research areas:
-
Cancer Research: Many tumors exhibit hyperactivation of the PI3K pathway. Organoids derived from patient tumors (Patient-Derived Organoids or PDOs) can be treated with this compound to assess its anti-cancer efficacy, identify potential resistance mechanisms, and explore combination therapies.
-
Developmental Biology: The PI3K pathway is integral to normal development and tissue morphogenesis. Applying this compound to organoids derived from stem cells can help elucidate the specific roles of this pathway in organ formation and cell fate decisions.
-
Drug Discovery and Screening: Organoids provide a high-throughput platform for screening compound libraries. This compound can be used as a reference compound or in combination screens to identify novel therapeutic agents that synergize with PI3K inhibition.
-
Disease Modeling: For non-cancerous diseases where the PI3K pathway is implicated, such as metabolic or inflammatory disorders, organoid models can be treated with this compound to study disease mechanisms and evaluate therapeutic potential.
Experimental Protocols
The following are generalized protocols for the application of this compound in organoid culture. These should be optimized based on the specific organoid type, research question, and experimental setup.
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on organoid viability and growth.
Materials:
-
Established organoid culture
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence
Procedure:
-
Organoid Plating: Dissociate organoids into small fragments or single cells and resuspend in the basement membrane matrix. Plate the organoid suspension in a 96-well plate. Allow the matrix to solidify at 37°C.
-
Media Addition: Add organoid culture medium to each well.
-
Drug Treatment: Prepare a serial dilution of this compound in the culture medium. Common concentration ranges for PI3K inhibitors are from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound. Incubate the plate for a duration relevant to the experimental question (e.g., 72 hours).
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on Organoid Morphology and Proliferation
Objective: To evaluate the impact of this compound on organoid size, structure, and cell proliferation.
Materials:
-
Established organoid culture
-
Basement membrane matrix
-
Organoid culture medium
-
This compound (at a predetermined effective concentration, e.g., IC50)
-
Chamber slides or multi-well plates suitable for imaging
-
Microscope with imaging capabilities
-
Fixation and permeabilization buffers
-
Antibodies for immunofluorescence (e.g., anti-Ki67 for proliferation, Phalloidin for F-actin)
-
DAPI for nuclear staining
Procedure:
-
Organoid Culture and Treatment: Plate organoids as described in Protocol 1. Treat with this compound at the desired concentration and a vehicle control.
-
Brightfield Imaging: At regular intervals (e.g., 24, 48, 72 hours), capture brightfield images of the organoids to monitor changes in size and morphology.
-
Immunofluorescence Staining:
-
At the end of the treatment period, fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies (e.g., anti-Ki67) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and counterstains (e.g., Phalloidin, DAPI).
-
-
Confocal Imaging and Analysis: Acquire z-stack images using a confocal microscope. Analyze the images to quantify organoid size, and the percentage of Ki67-positive cells.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Organoid Viability
| Concentration (µM) | Mean Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 95.3 | 4.8 |
| 0.1 | 78.1 | 6.1 |
| 1 | 52.4 | 3.9 |
| 10 | 15.7 | 2.5 |
Table 2: Morphological and Proliferative Changes in Organoids Treated with this compound (at IC50)
| Treatment Group | Mean Organoid Diameter (µm) | % Ki67-Positive Cells |
| Vehicle Control | 250 ± 25 | 65 ± 8 |
| This compound | 120 ± 15 | 15 ± 5 |
Expected Outcomes and Troubleshooting
-
Expected Outcomes: Treatment with this compound is expected to result in a dose-dependent decrease in organoid viability and size. A reduction in the proportion of proliferating cells (Ki67-positive) is also anticipated. Morphologically, treated organoids may appear smaller, more condensed, or show signs of disintegration.
-
Troubleshooting:
-
High Variability: Ensure consistent organoid size and density at the time of plating. Increase the number of replicates.
-
No Effect: Verify the activity of the this compound compound. Consider that the specific organoid model may be resistant to PI3K inhibition due to alternative survival pathways.
-
Toxicity of Vehicle: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the organoids.
-
Conclusion
This compound is a valuable tool for investigating the role of the PI3K signaling pathway in organoid culture systems. The protocols and guidelines provided here offer a starting point for researchers to explore its effects on organoid growth, morphology, and cellular dynamics. As with any experimental system, optimization of these protocols for specific organoid models and research questions is essential for generating robust and reproducible data. The use of this compound in advanced 3D culture models will undoubtedly contribute to a deeper understanding of the PI3K pathway in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-27 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making PI3K an important therapeutic target.[1][3][4] PI3K-IN-27 is a potent and selective inhibitor of the PI3K enzyme. These application notes provide a detailed protocol for assessing the kinase activity of PI3K in the presence of this compound using a luminescence-based assay. This assay quantifies PI3K activity by measuring the amount of ADP produced in the kinase reaction.
Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1). This co-localization at the membrane results in the phosphorylation and activation of Akt by PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating various cellular functions. The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.
Caption: The PI3K/Akt signaling pathway.
Experimental Protocol: Luminescence-Based PI3K Kinase Activity Assay
This protocol describes the measurement of this compound's inhibitory effect on PI3K activity by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials
-
Recombinant human PI3K enzyme
-
This compound
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Experimental workflow for the kinase activity assay.
Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Also, prepare a DMSO-only control.
-
Reaction Setup:
-
In a white, opaque microplate, add the kinase reaction buffer.
-
Add the PI3K enzyme to each well, except for the "no enzyme" control wells.
-
Add the serially diluted this compound or DMSO to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare a mixture of the kinase substrate (PIP2) and ATP. The ATP concentration should ideally be at the Km for the kinase to accurately determine the IC50.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase into ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Data Presentation
The inhibitory activity of this compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The results can be summarized in a table for clear comparison.
| Compound | Target Kinase | IC50 (nM) |
| This compound | PI3Kα | 5.2 |
| This compound | PI3Kβ | 25.8 |
| This compound | PI3Kδ | 1.5 |
| This compound | PI3Kγ | 15.7 |
| Control Inhibitor | PI3Kδ | 2.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named "this compound".
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of this compound's inhibitory activity against PI3K using a luminescence-based kinase assay. The provided signaling pathway diagram and experimental workflow offer a clear visual representation of the biological context and the experimental procedure. Adherence to this protocol will enable researchers to generate reliable and reproducible data for the characterization of PI3K inhibitors.
References
Application Notes and Protocols for PI3K-IN-27 in Combination Cancer Therapies
Disclaimer: The following application notes and protocols are provided as a representative guide for researchers, scientists, and drug development professionals. The specific inhibitor, PI3K-IN-27, and its more characterized variant, PI3Kα-IN-27, currently lack published data regarding their use in combination with other cancer therapies. Therefore, the information presented herein is extrapolated from preclinical and clinical studies of other well-characterized PI3Kα inhibitors, such as alpelisib and taselisib. Researchers should consider these as foundational methods to be adapted and optimized for the specific characteristics of this compound.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention. This compound is a potent inhibitor of PI3K, with a more specific variant, PI3Kα-IN-27, demonstrating high selectivity for the p110α isoform. Preclinical studies on PI3Kα-IN-27 have shown its efficacy as a single agent in triple-negative breast cancer models by targeting the p110α and MAP kinase pathways, leading to the induction of apoptosis.
However, the development of resistance to single-agent targeted therapies is a common challenge in oncology. Combining PI3K inhibitors with other anti-cancer agents that target parallel or downstream pathways, or that have distinct mechanisms of action, is a promising strategy to enhance therapeutic efficacy, overcome resistance, and improve patient outcomes. This document outlines potential combination strategies and provides detailed protocols for preclinical evaluation.
Rationale for Combination Therapies
The rationale for combining this compound with other cancer therapies is based on the intricate network of signaling pathways that drive tumorigenesis. Key combination strategies include:
-
Dual Blockade of Mitogenic Pathways: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two major signaling cascades that promote cell proliferation and survival. There is significant crosstalk between these pathways, and the inhibition of one can lead to the compensatory activation of the other. Therefore, the dual blockade of both pathways is a rational approach to achieve a more potent anti-tumor effect.
-
Targeting Cell Cycle Progression: The PI3K pathway influences the cell cycle machinery. Combining a PI3K inhibitor with agents that directly target cell cycle regulators, such as CDK4/6 inhibitors, can lead to synergistic effects by inducing cell cycle arrest and apoptosis.
-
Overcoming Resistance to Other Targeted Therapies: Aberrant PI3K signaling is a known mechanism of resistance to various targeted therapies, including HER2-directed therapies in breast cancer and endocrine therapies in hormone receptor-positive cancers. The addition of a PI3K inhibitor can restore sensitivity to these agents.
-
Enhancing the Efficacy of Chemotherapy: The PI3K pathway is implicated in DNA damage repair and cell survival mechanisms that can counteract the effects of cytotoxic chemotherapy. Inhibiting PI3K can potentially sensitize cancer cells to the effects of DNA-damaging agents.
-
Modulating the Tumor Microenvironment: The PI3K pathway, particularly the δ and γ isoforms, plays a role in immune cell function. While PI3Kα-IN-27 is specific for the alpha isoform, broader PI3K inhibition has been explored in combination with immunotherapy to enhance anti-tumor immune responses.
Preclinical Data for PI3Kα-IN-27 (as a representative for this compound)
While combination therapy data for this compound is unavailable, the foundational preclinical data for the closely related PI3Kα-IN-27 (identified as compound 50b in a 2025 publication) as a single agent provides a basis for its potential.
Table 1: Preclinical Activity of PI3Kα-IN-27 (Compound 50b) in Triple-Negative Breast Cancer (TNBC)
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (PI3Kα) | 40 nM | Enzyme Assay | [1] |
| Cell Growth Inhibition | Effective in MDA-MB-231 cells | In Vitro | [1] |
| Mechanism of Action | Inhibition of p110α and MAP kinase pathways, induction of apoptosis | In Vitro | [1] |
| Oral Bioavailability | 56% | In Vivo (Rodent) | [1] |
| In Vivo Efficacy | Demonstrated in MDA-MB-231 xenograft model (25-75 mg/kg) | In Vivo | [1] |
Application Notes: Combination Strategies and Experimental Protocols
The following sections provide detailed protocols for investigating this compound in combination with other cancer therapies in a preclinical setting. These are generalized protocols and should be adapted based on the specific cancer type and combination partner.
Combination with a CDK4/6 Inhibitor (e.g., Palbociclib) in Breast Cancer
Rationale: To achieve synergistic anti-proliferative effects by co-targeting cell signaling and cell cycle progression. This combination is particularly relevant for hormone receptor-positive and triple-negative breast cancers.
Table 2: Representative In Vitro Synergy Data for a PI3Kα Inhibitor (Alpelisib) and a CDK4/6 Inhibitor (Ribociclib) in Colorectal Cancer Cell Lines
| Cell Line | PIK3CA/KRAS Status | Alpelisib IC50 (µM) | Ribociclib IC50 (µM) | Combination Index (CI) | Effect | Reference |
| Caco-2 | Wild-Type/Wild-Type | ~2 | >15 | <1 | Synergistic | |
| LS1034 | Wild-Type/Mutated | ~0.4 | ~10 | 0.16 | Highly Synergistic | |
| SNU-C4 | Mutated/Wild-Type | ~0.4 | ~5 | <1 | Synergistic | |
| DLD-1 | Mutated/Mutated | ~2 | >15 | <1 | Synergistic |
Experimental Protocol: In Vitro Cell Viability and Synergy Analysis
-
Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7 for HR+, MDA-MB-231 for TNBC) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and Palbociclib in DMSO. Serially dilute the drugs to the desired concentrations in culture media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with increasing concentrations of this compound, Palbociclib, or the combination of both at a constant ratio for 72 hours. Include a vehicle control (DMSO).
-
Viability Assay: After 72 hours, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each drug alone. Determine the synergistic, additive, or antagonistic effects of the combination using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocol: Western Blot Analysis for Pathway Modulation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, Palbociclib, or the combination for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-Rb, total Rb, Cyclin D1, cleaved PARP, and β-actin as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Tumor Implantation: Subcutaneously inject 1-5 million breast cancer cells (e.g., MCF-7 with estrogen supplementation, or MDA-MB-231) into the flank of each mouse.
-
Treatment Groups: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups: Vehicle control, this compound alone, Palbociclib alone, and the combination of this compound and Palbociclib.
-
Drug Administration: Administer the drugs orally at predetermined doses and schedules (e.g., daily for this compound, 5 days on/2 days off for Palbociclib).
-
Tumor Measurement and Body Weight: Measure tumor volume with calipers twice a week and monitor the body weight of the mice as a measure of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for the same markers as the in vitro studies). Compare tumor growth inhibition across the different treatment groups.
Combination with a HER2-Directed Therapy (e.g., Trastuzumab or T-DM1) in HER2+ Breast Cancer
Rationale: To overcome resistance to HER2-targeted therapies driven by PI3K pathway activation.
Table 3: Representative Clinical Response Data for a PI3Kα Inhibitor (Taselisib) in Combination with T-DM1 in HER2+ Metastatic Breast Cancer
| Parameter | Result | Patient Population | Reference |
| Objective Response Rate (CR+PR) | 33% (4% CR, 29% PR) | 24 evaluable patients | |
| Median Progression-Free Survival (PFS) | 7.6 months | 26 patients |
Experimental Protocol: In Vitro Proliferation Assay in HER2+ Cells
-
Cell Culture: Use HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474).
-
Drug Treatment: Treat cells with this compound and Trastuzumab or T-DM1, alone and in combination, for 72-96 hours.
-
Viability Assessment: Perform a cell viability assay as described in section 4.1.
-
Synergy Analysis: Calculate the Combination Index to determine the nature of the drug interaction.
Experimental Protocol: In Vivo Patient-Derived Xenograft (PDX) Model
-
Model System: Utilize HER2-positive breast cancer PDX models, which more closely recapitulate the heterogeneity of human tumors.
-
Treatment Regimen: Treat tumor-bearing mice with this compound, a HER2-directed therapy, or the combination.
-
Efficacy and Biomarker Analysis: Monitor tumor growth and perform biomarker analysis on tumor tissue at the end of the study to assess pathway inhibition (p-AKT, p-ERK) and HER2 expression levels.
Combination with Chemotherapy (e.g., Paclitaxel) in Triple-Negative Breast Cancer
Rationale: To sensitize chemo-resistant tumors and enhance the cytotoxic effects of chemotherapy. The single-agent activity of PI3Kα-IN-27 in TNBC models makes this a relevant combination to explore.
Experimental Protocol: In Vitro Chemosensitization Assay
-
Cell Culture: Use TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468).
-
Sequential Dosing: Treat cells with a non-toxic pre-treatment of this compound for 24 hours, followed by the addition of Paclitaxel for another 48 hours.
-
Apoptosis Assay: Measure the induction of apoptosis using Annexin V/Propidium Iodide staining and flow cytometry. An increase in apoptosis in the combination group compared to single agents would indicate chemosensitization.
Experimental Protocol: In Vivo Orthotopic Tumor Model
-
Tumor Model: Inject TNBC cells into the mammary fat pad of immunodeficient mice to create an orthotopic model that allows for the assessment of metastasis.
-
Treatment Schedule: Administer this compound and Paclitaxel according to clinically relevant schedules (e.g., daily oral gavage for this compound and weekly intraperitoneal injections for Paclitaxel).
-
Metastasis Assessment: At the end of the study, harvest lungs and other organs to assess for metastatic lesions through histological analysis or bioluminescence imaging (if using luciferase-expressing cells).
Visualizations
Signaling Pathways
Caption: PI3K and CDK4/6 signaling pathways and points of inhibition.
Experimental Workflow
References
Application Notes and Protocols for PI3K-IN-27 in Cell Signaling Research
A Representative Study Using the PI3Kα Inhibitor Alpelisib (BYL719)
Disclaimer: Publicly available information on the specific PI3K inhibitor, PI3K-IN-27, is limited. Therefore, these application notes and protocols utilize the well-characterized, potent, and selective PI3Kα inhibitor, Alpelisib (BYL719) , as a representative tool for studying the PI3K/Akt signaling pathway. The principles and methods described herein are broadly applicable to the characterization of other PI3K inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] PI3K inhibitors are invaluable tools for dissecting the intricacies of this pathway in both basic research and drug development.
Alpelisib (also known as BYL719) is a potent and selective inhibitor of the p110α isoform of PI3K (PI3Kα).[5] The gene encoding p110α, PIK3CA, is one of the most frequently mutated oncogenes in human cancers. Alpelisib has been approved for the treatment of certain types of breast cancer harboring PIK3CA mutations, highlighting the therapeutic potential of targeting this pathway. These application notes provide a framework for utilizing a PI3Kα inhibitor, exemplified by Alpelisib, to investigate its effects on cell signaling and viability.
Mechanism of Action
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B), to the plasma membrane. At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, which collectively promote cell growth, proliferation, and survival while inhibiting apoptosis. Alpelisib selectively inhibits the catalytic activity of the p110α subunit of PI3K, thereby blocking the production of PIP3 and subsequent downstream signaling events.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
PI3K-IN-27 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-27. The information addresses common challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. How can I prevent this?
Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to maintain the compound's solubility.
-
Optimize the Co-solvent System: For cell-based assays, ensure the final concentration of DMSO is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, a more complex vehicle formulation may be necessary.
Q3: Can I heat or sonicate the solution to improve the solubility of this compound?
Yes, gentle warming and sonication are common techniques to aid in the dissolution of kinase inhibitors. However, it is crucial to proceed with caution:
-
Warming: A water bath set to a gentle heat (e.g., 37°C to 60°C) can be effective. Avoid excessive heat, as it may degrade the compound.
-
Sonication: A brief period in an ultrasonic bath can help to break up particulates and enhance dissolution.
Always visually inspect the solution after these treatments to ensure that the compound has fully dissolved and has not precipitated upon returning to room temperature.
Q4: How should I prepare a stock solution of this compound and how should it be stored?
Based on protocols for similar PI3K inhibitors, a high-concentration stock solution should be prepared in an organic solvent like DMSO.
-
Stock Solution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When stored at -80°C, stock solutions are typically stable for at least 6 months. At -20°C, they are generally stable for at least 1 month.
-
Troubleshooting Guide for Solubility Issues
If you are encountering persistent solubility problems with this compound, the following troubleshooting workflow may be useful.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary (for structurally similar PI3K inhibitors)
Disclaimer: The following data is for other PI3K inhibitors and is provided as a reference. Solubility of this compound may vary.
| Compound | Solvent | Solubility |
| PI3K-IN-31 | DMSO | 100 mg/mL (229.66 mM) |
| LY294002 | DMSO | ~80 mg/mL (260.29 mM) |
| Ethanol | ~15 mg/mL | |
| PI3K/AKT-IN-1 | DMSO | 93 mg/mL (199.77 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Compound Handling: Allow the vial containing this compound powder to warm to room temperature before opening.
-
Calculation: Determine the required volume of DMSO to add to the entire contents of the vial to achieve a 10 mM concentration. The molecular weight of this compound will be required for this calculation.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the vial for 1-2 minutes. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C.
Protocol 2: General Protocol for Preparing an In Vivo Formulation
This protocol is a general starting point and may require optimization.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the vehicle. A common vehicle for poorly soluble compounds consists of:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Formulation:
-
Slowly add the DMSO stock solution to the PEG300 while vortexing.
-
Add the Tween-80 to the mixture and vortex until clear.
-
Finally, add the saline to the mixture and vortex thoroughly.
-
The final concentration of DMSO in the formulation should be kept low (e.g., <10%).
-
Caption: General experimental workflow for solution preparation.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. PI3K inhibitors like this compound block this pathway, making them valuable tools in cancer research.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with the point of inhibition by this compound.
Technical Support Center: Optimizing PI3K-IN-27 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately determining the IC50 value of PI3K-IN-27.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is overactive, contributing to tumor growth and resistance to apoptosis.[1][4] this compound exerts its effect by inhibiting PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Q2: Which cell viability assay should I use for IC50 determination with this compound?
The choice of assay can significantly impact your results. Commonly used assays include MTT, XTT, and CellTiter-Glo.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. While widely used, it can be susceptible to interference from compounds that affect cellular redox status.
-
CellTiter-Glo Luminescent Cell Viability Assay: This assay measures ATP levels, which is a key indicator of metabolically active cells. It is generally considered more sensitive and less prone to interference than MTT assays.
For robust results, consider using an orthogonal method to confirm your findings. For example, you could complement a metabolic assay with a direct cell counting method or an apoptosis assay.
Q3: How do I select the appropriate concentration range for this compound in my IC50 experiment?
To determine an effective concentration range, it is recommended to perform a preliminary range-finding experiment. A broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), should be tested. Based on the results of this initial experiment, a more focused range of 6-8 concentrations can be selected for the definitive IC50 determination, ensuring the concentrations bracket the expected IC50 value.
Q4: What is the optimal cell seeding density for my experiment?
Optimal cell seeding density is critical for accurate and reproducible IC50 values. It is essential that the cells are in the logarithmic growth phase throughout the experiment. A seeding density that is too low may result in a weak signal, while a density that is too high can lead to contact inhibition and altered drug sensitivity. It is highly recommended to perform a cell titration experiment to determine the ideal seeding density for your specific cell line and assay duration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell distribution during seeding.- Edge effects in the microplate.- Inconsistent drug dilution or addition. | - Ensure a homogeneous cell suspension before and during plating. Allow the plate to sit at room temperature for 30 minutes before incubation to allow for even cell settling.- To minimize edge effects, do not use the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media.- Use calibrated pipettes and ensure thorough mixing of drug dilutions. |
| No dose-dependent response observed | - this compound concentration range is too high or too low.- The chosen cell line is resistant to PI3K inhibition.- Incorrect assay endpoint or duration. | - Perform a wider range-finding experiment to identify the active concentration range.- Verify the expression and activity of the PI3K pathway in your cell line.- Conduct a time-course experiment to determine the optimal incubation time for observing an effect. |
| IC50 value is significantly different from expected or published values | - Suboptimal cell seeding density.- Assay interference.- Drug instability or insolubility. | - Re-optimize the cell seeding density as described in the FAQs.- Some compounds can interfere with assay chemistry. Consider using an alternative viability assay based on a different detection principle.- Prepare fresh drug dilutions for each experiment. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5%). |
| Low signal or weak absorbance/luminescence readings | - Insufficient cell number.- Short incubation period.- Inactive assay reagent. | - Increase the initial cell seeding density.- Extend the incubation time with the viability reagent, following the manufacturer's protocol.- Check the expiration date and storage conditions of your assay reagents. |
Experimental Protocols
Detailed Methodology for IC50 Determination using CellTiter-Glo®
This protocol provides a general framework. Optimization of cell number, drug concentration, and incubation time is essential for each specific cell line.
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard cell culture techniques. c. Perform a cell count and determine cell viability (e.g., using Trypan Blue). d. Dilute the cell suspension to the optimized seeding density in complete culture medium. e. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate suitable for luminescence readings. f. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated drug solutions.
3. Cell Treatment: a. After 24 hours of incubation, carefully add 100 µL of the 2X concentrated this compound dilutions to the respective wells. b. Include vehicle control wells (containing the same concentration of solvent as the drug-treated wells) and untreated control wells. c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
4. Cell Viability Assay (CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a microplate reader.
5. Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental wells. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the normalized viability data against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Data Presentation
Table 1: Recommended Seeding Densities for Common Cell Lines (Example)
| Cell Line | Seeding Density (cells/well in 96-well plate) |
| MCF-7 | 5,000 - 10,000 |
| PC-3 | 3,000 - 7,000 |
| A549 | 2,000 - 5,000 |
| HeLa | 1,500 - 4,000 |
| Note: These are starting recommendations. Optimal seeding density should be determined empirically for your specific experimental conditions. |
Table 2: Example Concentration Range for this compound IC50 Determination
| Concentration Point | Concentration (nM) |
| 1 | 1 |
| 2 | 10 |
| 3 | 50 |
| 4 | 100 |
| 5 | 500 |
| 6 | 1000 |
| 7 | 5000 |
| 8 | 10000 |
| Note: This is an example range and should be adjusted based on a preliminary range-finding experiment. |
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
PI3K-IN-27 off-target effects and how to mitigate them
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for off-target effects with PI3K inhibitors?
A1: Off-target effects of PI3K inhibitors primarily arise from the highly conserved nature of the ATP-binding pocket across the human kinome.[1] Since many inhibitors are designed to be ATP-competitive, they can inadvertently bind to and inhibit other kinases that share structural similarities in this region.[1] Pan-PI3K inhibitors, which target all class I PI3K isoforms, may also exhibit off-target activity against members of the PI3K-related kinase (PIKK) family, such as mTOR, DNA-PK, ATM, and ATR.[2] For instance, the pan-PI3K inhibitor BKM120 has been shown to affect tubulin at concentrations required for complete PI3K inhibition.[2]
Q2: My cells are showing high levels of cytotoxicity even at concentrations where I expect on-target PI3K inhibition. What could be the cause?
A2: This is a common issue that can stem from several factors:
-
Off-Target Kinase Inhibition: The inhibitor may be affecting other kinases essential for cell survival. A kinome-wide selectivity screen is the most effective way to identify these unintended targets.[3]
-
On-Target Toxicity: The PI3K pathway is central to the survival of many cell types. Potent inhibition of this pathway, even when highly specific, can lead to apoptosis or cell cycle arrest, which may be the intended effect in cancer cells but represents toxicity in non-cancerous models.
-
Compound-Specific Issues: Poor solubility of the inhibitor in your cell culture media can lead to compound precipitation and non-specific effects. Always include a vehicle-only control (e.g., DMSO) to rule out solvent-induced toxicity.
Q3: I'm observing inconsistent or paradoxical results, such as the activation of a downstream pathway I expected to be inhibited. Why is this happening?
A3: The PI3K signaling network is complex and contains numerous feedback loops and crosstalk with other pathways. Inhibition of PI3K can relieve negative feedback mechanisms, leading to the compensatory activation of other signaling arms. For example:
-
AKT Reactivation: Inhibition of mTORC1, a downstream effector of PI3K, can relieve a negative feedback loop, leading to the reactivation of AKT. Dual PI3K/mTOR inhibitors are designed to prevent this.
-
Crosstalk with MAPK Pathway: There is significant crosstalk between the PI3K/AKT and MAPK/ERK pathways. Inhibiting one can sometimes lead to the activation of the other as a compensatory survival mechanism.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K pathway can lead to a feedback-mediated upregulation of RTKs (e.g., HER2, EGFR), which can reactivate PI3K or other survival pathways.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Response
Your experimental results show a cellular phenotype that does not align with the known consequences of inhibiting the PI3K pathway.
| Possible Cause | Troubleshooting/Mitigation Strategy | Expected Outcome |
| Significant Off-Target Activity | 1. Perform Kinome Profiling: Screen the inhibitor against a large panel of kinases to identify unintended targets. 2. Use an Orthogonal Inhibitor: Test an inhibitor with a different chemical scaffold that targets the same PI3K isoform(s). | 1. Identification of specific off-target kinases responsible for the phenotype. 2. If the phenotype persists with a structurally different inhibitor, it is more likely an on-target effect. |
| Modulation of an Unexpected Pathway | 1. Phospho-Protein Array/Western Blotting: Analyze key nodes of related signaling pathways (e.g., MAPK, STAT3) for changes in phosphorylation status upon inhibitor treatment. 2. Genetic Knockdown: Use siRNA or CRISPR to silence the suspected off-target. If this phenocopies the inhibitor's effect, it confirms the off-target interaction. | 1. A clearer understanding of the cellular response and identification of compensatory signaling. 2. Confirmation of the functional relevance of the off-target interaction. |
| On-Target Effect in a Novel Context | Rescue Experiment: Overexpress a drug-resistant mutant of the intended PI3K target. If this reverses the phenotype, it confirms the effect is on-target. | Validation that the observed phenotype is mediated through the intended PI3K target. |
Data Presentation: Selectivity of Representative PI3K Inhibitors
The following table provides an example of how to present selectivity data, using publicly available information for well-characterized PI3K inhibitors. Researchers should aim to generate similar data for PI3K-IN-27.
| Inhibitor | Type | p110α (IC50 nM) | p110β (IC50 nM) | p110δ (IC50 nM) | p110γ (IC50 nM) | mTOR (IC50 nM) | Key Off-Targets (Example) |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | >1000 | Tubulin |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3 | 33 | 3 | 66 | 580 | - |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR | 4 | 75 | 7 | 5 | 6 | DNA-PK |
| Alpelisib (BYL719) | α-selective | 5 | 1200 | 290 | 250 | >1000 | - |
| Idelalisib (CAL-101) | δ-selective | 8600 | 5600 | 2.5 | 2100 | >10000 | - |
Note: IC50 values can vary depending on assay conditions. This table is for illustrative purposes.
Visualizations
References
Troubleshooting PI3K-IN-27 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K inhibitor, PI3K-IN-27. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
General Handling and Storage
Proper storage and handling are critical for maintaining the stability and activity of this compound. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 2 years | [1] |
| In DMSO | -80°C | 6 months | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
For comparison, below are the storage recommendations for a similar compound, PI3K-IN-31:
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Troubleshooting Guide
My compound precipitated out of solution. What should I do?
Precipitation can occur for several reasons, including exceeding the solubility limit or temperature fluctuations.
-
Immediate Steps:
-
Gently warm the solution to 37°C for 10-15 minutes.
-
Vortex or sonicate the solution to aid in re-dissolving the compound.
-
-
If Precipitation Persists:
-
Verify Solubility: Check the concentration of your stock solution. The solubility of similar PI3K inhibitors can be limited in aqueous solutions. For example, the related compound PI-103 is known for its limited aqueous solubility.
-
Prepare a Fresh Stock Solution: If you suspect your stock solution is unstable, prepare a fresh one using a newly opened vial of solvent. Hygroscopic solvents like DMSO can absorb moisture, which may affect solubility.
-
Consider a Different Solvent: While DMSO is commonly used, you may need to explore other solvents depending on your experimental needs. However, always check the compatibility of the solvent with your assay system.
-
I'm not seeing the expected biological activity. Could my compound have degraded?
A lack of biological activity can be due to several factors, including compound degradation, incorrect concentration, or issues with the experimental setup.
-
Troubleshooting Workflow:
Troubleshooting workflow for loss of biological activity. -
Experimental Protocol: Assessing Compound Activity
-
Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Perform a dose-response experiment to determine the IC50 value. This will help confirm if the compound is active but at a different potency than expected.
-
Include a positive control for PI3K inhibition, such as a well-characterized inhibitor like LY294002, to ensure your assay is working correctly.
-
Verify the health and passage number of your cell lines , as cellular responses can change over time.
-
I'm observing inconsistent results between experiments. What could be the cause?
Inconsistent results often point to variability in experimental conditions or the stability of reagents.
-
Key Areas to Investigate:
-
Solution Preparation: Ensure that stock solutions are prepared consistently each time. Use the same solvent from the same supplier.
-
Storage of Working Solutions: Avoid repeated freeze-thaw cycles of your stock solution. Aliquot the stock solution into single-use vials to maintain its integrity. While stock solutions in DMSO can be stored at -80°C for up to 6 months, diluted working solutions in aqueous media are generally not stable and should be prepared fresh for each experiment.
-
Assay Conditions: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations.
-
Frequently Asked Questions (FAQs)
What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is DMSO. For a similar compound, PI3K-IN-31, solubility in DMSO is reported to be 100 mg/mL (229.66 mM) with the aid of ultrasonication and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility, so using a newly opened vial is recommended.
How should I prepare my stock solution?
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved. Gentle warming may be necessary.
Can I store my diluted working solutions?
It is not recommended to store diluted working solutions of this compound, especially in aqueous-based media. These solutions are more prone to degradation and precipitation. Prepare fresh working solutions from your frozen DMSO stock for each experiment.
What is the mechanism of action of this compound?
This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K pathway is a critical signaling pathway involved in cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT.
-
PI3K/AKT Signaling Pathway:
Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Proliferation Assay Results with PI3K Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when using phosphoinositide 3-kinase (PI3K) inhibitors in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of our PI3K inhibitor, PI3K-IN-27, across different proliferation assay runs. What are the potential causes?
Inconsistent IC50 values for a PI3K inhibitor can arise from several factors, broadly categorized as technical, biological, and environmental.[1] Technical variability can stem from issues like pipetting errors, improper reagent mixing, or incorrect incubation times.[1] Biological variability is inherent and can be influenced by cell passage number, cell health, and genetic drift in cell lines.[1] Environmental factors such as fluctuations in incubator temperature and CO2 levels can also contribute to variability.
Q2: Our positive control, a known PI3K inhibitor, shows a consistent effect, but our test compound, this compound, gives sporadic results. What should we investigate?
If the positive control is consistent, the issue likely lies with the test compound itself or its specific interaction with the experimental system. Key areas to investigate include:
-
Compound Stability and Solubility: Ensure this compound is fully dissolved and stable in your culture medium. Precipitation of the compound can lead to a lower effective concentration and inconsistent results.
-
Target Engagement: Confirm that this compound is engaging its target within the cells. This can be assessed by measuring the phosphorylation status of downstream effectors of PI3K, such as Akt.
-
Cell Line Specific Effects: The activity of a kinase inhibitor can be highly dependent on the genetic background of the cell line.[2] The PI3K pathway may not be a primary driver of proliferation in your chosen cell line, or there may be compensatory signaling pathways that are activated upon PI3K inhibition.
Q3: We see a decrease in cell proliferation at some concentrations of this compound, but at higher concentrations, the effect plateaus or even reverses. Why might this be happening?
This non-monotonic dose-response curve can be caused by several factors:
-
Off-Target Effects: At higher concentrations, kinase inhibitors can engage with unintended targets, leading to complex and unpredictable biological responses.[3]
-
Cellular Stress Responses: High concentrations of a compound can induce cellular stress responses that may counteract the intended anti-proliferative effect.
-
Compound Cytotoxicity: The observed effect at high concentrations might be due to general cytotoxicity rather than specific inhibition of the PI3K pathway. It is crucial to differentiate between anti-proliferative and cytotoxic effects using assays that measure cell viability and cell death.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When adding compounds, ensure the pipette tip is below the surface of the medium to avoid loss of compound on the well walls. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Reagent Mixing | Ensure thorough but gentle mixing of reagents and cell suspensions. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic changes. |
| Cell Health and Viability | Monitor cell viability before seeding. Ensure cells are in the exponential growth phase and have a viability of >95%. |
| Reagent Lot-to-Lot Variability | Record the lot numbers of all reagents used (e.g., FBS, media, assay kits). If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Incubation Conditions | Regularly monitor and record incubator temperature, humidity, and CO2 levels. |
| Compound Stock and Dilution | Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution. Store the stock solution at the recommended temperature and protect it from light if necessary. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control PI3K inhibitor in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for p-Akt (Ser473) to Confirm Target Engagement
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of target inhibition.
-
Visualizations
References
Technical Support Center: Enhancing In Vivo Efficacy of PI3K-IN-27
Welcome to the technical support center for PI3K-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo efficacy of this compound. The following information is based on established best practices for potent PI3K inhibitors.
Disclaimer: this compound is a potent PI3K inhibitor described as compound 1 in patent WO2021233227A1[1]. As specific in vivo efficacy data for this compound is not publicly available, the guidance provided herein is extrapolated from studies on other PI3K inhibitors with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. By inhibiting PI3K, this compound aims to block this aberrant signaling, thereby reducing tumor cell growth and promoting apoptosis.
Q2: What is the isoform selectivity of this compound and why is it important?
A2: The specific isoform selectivity of this compound is not detailed in publicly available data. Class I PI3K has four isoforms (α, β, γ, δ) with distinct roles in normal physiology and disease. For instance, PI3Kα is frequently mutated in cancer, making it a key oncology target, while PI3Kδ and PI3Kγ are more involved in immune cell signaling. The isoform selectivity of an inhibitor influences its efficacy in different cancer types and its side-effect profile. For example, a PI3Kα-selective inhibitor may be more effective in tumors with PIK3CA mutations, while a PI3Kδ inhibitor would be more suited for hematological malignancies.
Q3: How can I formulate this compound for in vivo administration, especially if it has poor solubility?
A3: Many kinase inhibitors, including potentially this compound, exhibit poor aqueous solubility, which can limit their bioavailability. Here are common formulation strategies to overcome this challenge:
-
Co-solvent Formulations: This is a widely used approach for preclinical studies. A typical formulation might consist of a mixture of a solubilizing agent and an aqueous vehicle.
-
Suspensions: If the compound is not readily soluble, a micronized suspension can be prepared in a suitable vehicle.
-
Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
Q4: What are the common challenges encountered when evaluating PI3K inhibitors in vivo?
A4: Researchers often face challenges such as modest single-agent efficacy, on-target toxicities, and the development of resistance. On-target toxicities like hyperglycemia can occur due to the role of PI3K in insulin signaling. Resistance can emerge through the activation of compensatory signaling pathways.
PI3K Signaling Pathway
The diagram below illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling pathway.
References
Technical Support Center: Overcoming PI3K Inhibitor-Induced Cytotoxicity in Normal Cells
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime therapeutic target. However, the fundamental role of this pathway in normal cellular function presents a significant challenge: on-target toxicity in non-cancerous cells.
This technical support guide addresses the issue of cytotoxicity induced by PI3K inhibitors in normal cells during preclinical research. As "PI3K-IN-27" is not a widely recognized compound in scientific literature, this document will use the well-characterized, FDA-approved PI3Kα-selective inhibitor Alpelisib (BYL719) as a representative example. The principles, troubleshooting strategies, and experimental protocols discussed here are broadly applicable to researchers working with various PI3K inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Alpelisib, and what is its mechanism of action?
Alpelisib is an orally bioavailable small molecule that selectively inhibits the alpha isoform of the PI3K catalytic subunit (p110α).[1][2][3] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that, when activated, promotes cell proliferation, survival, and metabolism.[1] In many cancers, the gene encoding p110α, PIK3CA, is mutated, leading to hyperactivity of the pathway.[4] Alpelisib works by binding to the ATP-binding site of p110α, blocking its kinase activity and thereby inhibiting the downstream signaling cascade, which leads to reduced tumor cell growth and survival.
Q2: Why does an isoform-selective inhibitor like Alpelisib still cause cytotoxicity in normal cells?
The cytotoxicity is primarily an "on-target" effect. The PI3Kα isoform, while a key driver in many cancers, is also essential for normal physiological processes, most notably insulin signaling and glucose homeostasis. By inhibiting PI3Kα in normal cells, Alpelisib disrupts these processes. The most common toxicity observed clinically is hyperglycemia (high blood sugar), which occurs because inhibiting PI3Kα in tissues like muscle and fat leads to insulin resistance. Other on-target effects in normal tissues can include rash, stomatitis (mouth sores), and diarrhea.
Q3: What are the most common cytotoxic effects I should expect to see in my in vitro experiments with normal cells?
In cell culture, you may observe several effects depending on the cell type and the concentration of Alpelisib used:
-
Reduced Cell Viability and Proliferation: As the PI3K pathway is central to cell growth, its inhibition will slow the proliferation of normal cells. This can be quantified using assays like the MTT or WST assay.
-
Induction of Apoptosis: At higher concentrations or in sensitive cell types, blocking this pro-survival pathway can lead to programmed cell death (apoptosis). This can be measured by assays for caspase activity or Annexin V staining.
-
Metabolic Dysregulation: Given the role of PI3Kα in glucose metabolism, you may observe changes in glucose uptake and utilization in your cell culture models, which can indirectly contribute to reduced cell health.
Q4: How can I determine if the cytotoxicity I'm observing is an expected on-target effect or a problematic off-target effect?
-
Confirm Pathway Inhibition: Use Western blotting to check the phosphorylation status of key downstream targets like Akt (at Ser473) and S6. A dose-dependent decrease in p-Akt corresponding with the observed cytotoxicity strongly suggests an on-target effect.
-
Compare with a PIK3CA-mutant Cancer Cell Line: Run your experiment in parallel with a cancer cell line known to have a PIK3CA mutation. These cells are highly dependent on the PI3Kα pathway and should be significantly more sensitive to Alpelisib. If your normal cells are dying at concentrations far below the IC50 of the mutant cancer cells, it might warrant further investigation into off-target effects or experimental artifacts.
-
Review Selectivity Data: Compare the concentrations causing cytotoxicity in your normal cells to the known IC50 values of the inhibitor against different PI3K isoforms (see Table 1). If toxicity occurs at concentrations where other isoforms (like PI3Kβ, δ, or γ) are significantly inhibited, you may be observing effects from broader PI3K inhibition.
Troubleshooting Guide
Issue: I am observing high levels of cytotoxicity in my normal cell line control at my target dose.
-
Question 1: Have you confirmed your dosing and performed a full dose-response curve?
-
Answer: Always perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in both your target cancer cells and the normal cells you are using as a control. It is expected that normal cells will be less sensitive than PIK3CA-mutant cancer cells. If they are not, double-check all calculations and stock solution concentrations. Start with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to establish the dynamic range for each cell line.
-
-
Question 2: Is your cell culture media appropriate for this experiment?
-
Answer: The PI3K pathway is highly sensitive to growth factors present in fetal bovine serum (FBS). High serum concentrations can activate the pathway and may mask the effects of the inhibitor or require higher doses. Consider reducing the serum concentration (e.g., to 2-5%) during the drug treatment period, but ensure the cells remain healthy under these conditions. Conversely, prolonged serum starvation can itself induce stress and apoptosis, confounding results. Also, be aware of the glucose concentration in your media. For an inhibitor that affects glucose metabolism, high-glucose DMEM may produce different results than lower-glucose media.
-
-
Question 3: Can I mitigate this on-target toxicity in my normal cells to create a better therapeutic window for my experiment?
-
Answer: Yes, several strategies can be tested. Since hyperglycemia is the key clinical toxicity, managing glucose-related stress is a primary approach.
-
Metformin Co-treatment: Metformin is an anti-diabetic agent used clinically to manage Alpelisib-induced hyperglycemia. In an in vitro setting, co-treatment with a low dose of metformin could potentially help normalize metabolic function in normal cells, offering a protective effect without compromising the anti-cancer efficacy.
-
Antioxidant Supplementation: Inhibition of key survival pathways can lead to oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce non-specific cell death and reveal the specific anti-proliferative effects of the inhibitor.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off). This can sometimes allow normal cells to recover while still exerting an anti-proliferative effect on highly dependent cancer cells.
-
-
Issue: I am seeing cell death, but I'm not sure if it's apoptosis.
-
Question: How can I definitively measure apoptosis?
-
Answer: Rely on more than one method. A viability assay like MTT shows a reduction in metabolic activity, which can be due to cell death or simple growth arrest. To confirm apoptosis specifically:
-
Caspase-3/7 Activity Assay: This is a direct measure of the executioner caspases that are activated during apoptosis. An increase in caspase activity is a strong indicator of programmed cell death.
-
Annexin V/PI Staining: Use flow cytometry to distinguish between healthy, early apoptotic (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and PI positive).
-
Western Blot for Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Detecting the cleaved form of PARP by Western blot is a classic hallmark of apoptosis.
-
-
Data Presentation
Table 1: Isoform Selectivity of Alpelisib (BYL719) This table presents the half-maximal inhibitory concentrations (IC50) of Alpelisib against the four Class I PI3K isoforms, demonstrating its strong selectivity for PI3Kα.
| PI3K Isoform | IC50 (nM) |
| p110α (alpha) | 4.6 - 5 |
| p110β (beta) | 1,156 - 1,200 |
| p110γ (gamma) | 250 |
| p110δ (delta) | 290 |
| (Data sourced from multiple biochemical assays) |
Table 2: Example of Comparative Cytotoxicity of Alpelisib (72h treatment) This table provides an example of IC50 values in a normal cell line compared to cancer cell lines with and without PIK3CA mutations, highlighting the increased sensitivity of mutant cells.
| Cell Line | Cell Type | PIK3CA Status | Approx. IC50 (µM) |
| MDCK | Madin-Darby Canine Kidney (Normal Epithelial) | Wild-Type | > 50 |
| SKBR-3 | Human Breast Cancer | Wild-Type | ~ 4.5 |
| BT-474 | Human Breast Cancer | Mutant (K111N) | ~ 0.5 |
| T47D | Human Breast Cancer | Mutant (H1047R) | ~ 0.4 |
| (Data adapted from published in vitro studies) |
Table 3: Common On-Target Adverse Events Associated with Alpelisib in Clinical Settings This table summarizes common toxicities observed in patients, which can help researchers anticipate the types of on-target effects that might manifest in complex in vitro or in vivo models.
| Adverse Event | Incidence (Any Grade) | Primary Mechanism | In Vitro Mitigation Strategy to Explore |
| Hyperglycemia | ~65% | On-target inhibition of PI3Kα in insulin pathway | Metformin co-treatment, media glucose control |
| Rash | ~35% | Disruption of skin homeostasis | Antihistamine co-treatment (e.g., cetirizine) |
| Diarrhea | ~58% | On-target effects on gut epithelial cells | - |
| Stomatitis | ~25% | On-target effects on oral mucosa | Topical steroid application |
| (Data sourced from clinical trial reports) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Alpelisib in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of blank wells (media + MTT + solvent only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis. It uses a labeled substrate, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3 to release the chromophore pNA.
-
Sample Preparation:
-
Induce apoptosis by treating cells in a 6-well plate or flask with Alpelisib for the desired time. Include an untreated control.
-
Collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 50-100 µL of chilled cell lysis buffer provided with the assay kit.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000-20,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Reaction:
-
In a 96-well plate, add 20-50 µg of protein from each cell lysate to separate wells. Adjust the volume to 50 µL with the provided assay buffer.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).
-
Include a blank control (lysis buffer, assay buffer, substrate, no lysate).
-
-
Incubation and Measurement:
-
Cover the plate and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the Alpelisib-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 3: Western Blot for Phospho-Akt (Ser473)
This protocol verifies the on-target activity of Alpelisib by measuring the inhibition of PI3K pathway signaling.
-
Cell Lysis:
-
Treat cells with Alpelisib at various concentrations for a short period (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) diluted in blocking buffer.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt. The ratio of p-Akt to total Akt provides a measure of pathway inhibition.
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 4. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-27 degradation and storage recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PI3K-IN-27. Below you will find frequently asked questions, troubleshooting guides, and storage recommendations to ensure the successful application of this potent PI3K inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K).[1] The PI3K pathway is a critical intracellular signaling cascade involved in fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound can be utilized as a tool to study these processes and for the research of conditions characterized by hyperactive PI3K signaling, such as cancer and inflammatory diseases.
Q2: How should I reconstitute this compound?
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations are summarized in the table below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | 2 years | Protect from moisture and light. |
| In DMSO | -80°C | 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
| In DMSO | 4°C | 2 weeks | For short-term storage. Protect from light. |
Data is based on information from chemical suppliers. It is always recommended to refer to the certificate of analysis provided with your specific lot of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage or handling. | Ensure the compound has been stored according to the recommendations. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Concentration: Calculation error or ineffective concentration range. | Double-check all calculations. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| Low Cell Permeability: The compound may not be efficiently entering the cells. | While not specifically documented for this compound, some inhibitors have poor membrane permeability. Consider increasing the incubation time or consult literature for similar compounds. | |
| Cellular Toxicity | High DMSO Concentration: The solvent used for reconstitution is at a toxic level. | Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO without the inhibitor). |
| Off-Target Effects: The inhibitor may be affecting other cellular pathways at the concentration used. | Perform a dose-response curve to identify a concentration that is effective against PI3K without causing widespread toxicity. If possible, use a rescue experiment or a more specific inhibitor to confirm the observed phenotype is due to PI3K inhibition. | |
| Precipitation in Media | Poor Solubility: The compound is not fully soluble in the aqueous culture medium. | Ensure the stock solution is fully dissolved before diluting into the medium. Avoid high final concentrations of the inhibitor. If precipitation persists, consider using a different solvent or a formulation with solubilizing agents, if compatible with your experimental setup. |
Experimental Protocols
As specific experimental protocols for this compound are not widely published, a general protocol for using a small molecule kinase inhibitor in a cell-based assay is provided below. This should be optimized for your specific experimental needs.
General Protocol for Cell-Based Assay:
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Inhibitor Dilutions: Prepare a series of dilutions of your this compound stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform a dose-response curve to determine the IC50 value in your cell line.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: Following incubation, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blot for pathway-specific protein phosphorylation (e.g., p-Akt), or a cell cycle analysis.
Visualization of the PI3K Signaling Pathway
The following diagram illustrates the canonical PI3K signaling pathway and indicates the point of inhibition by this compound.
Caption: The PI3K signaling pathway is activated by growth factors, leading to cell growth and survival. This compound inhibits this pathway.
References
Navigating Unexpected Results with PI3K-IN-27: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing PI3K-IN-27 and similar PI3Kα inhibitors. The information is designed to help interpret unexpected experimental outcomes and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). Specifically, a closely related compound, PI3Kα-IN-27, is an orally active inhibitor of the p110α isoform of PI3K with an IC50 value of 40 nM.[1] By inhibiting PI3Kα, the compound blocks the conversion of PIP2 to PIP3, a critical step in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a key role in cell growth, proliferation, survival, and metabolism.[2][3][4][5]
Q2: What are the expected downstream effects of this compound treatment in sensitive cell lines?
Treatment with an effective PI3Kα inhibitor like PI3Kα-IN-27 is expected to decrease the phosphorylation of downstream targets in the PI3K/AKT/mTOR pathway. This includes reduced phosphorylation of AKT (at Ser473 and Thr308) and mTOR. Consequently, this should lead to decreased cell viability, induction of apoptosis, and inhibition of cell proliferation in cancer cell lines where the PI3Kα pathway is a key driver.
Q3: I am observing incomplete inhibition of AKT phosphorylation even at high concentrations of my PI3Kα inhibitor. Why might this be happening?
Several factors could contribute to the incomplete inhibition of AKT phosphorylation:
-
Cellular Feedback Loops: The PI3K/AKT/mTOR pathway is regulated by complex negative feedback loops. Inhibition of PI3Kα can sometimes lead to the compensatory activation of other signaling pathways, such as the MAPK/ERK pathway, which can in turn provide survival signals to the cell. It has been observed that PI3Kα-IN-27 can inhibit phospho-mTOR but may also affect phospho-ERK1/2.
-
Activation of Other PI3K Isoforms: If other PI3K isoforms (e.g., p110β) are active in your cell line, they may partially compensate for the inhibition of p110α, leading to residual AKT phosphorylation.
-
High Basal Pathway Activation: In cell lines with very strong activation of the PI3K pathway (e.g., due to PTEN loss), higher concentrations or longer incubation times of the inhibitor may be necessary to achieve complete inhibition.
Q4: My cell viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent or show a weaker than expected effect of this compound. What are the potential causes?
Discrepancies in cell viability assays can arise from several factors:
-
Incorrect Seeding Density: Ensure that cells are in the logarithmic growth phase during the assay. A suboptimal cell number can affect the outcome.
-
Drug Instability or Insolubility: Prepare fresh dilutions of the inhibitor for each experiment. Ensure the compound is fully dissolved in the solvent and that the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5%).
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that alter the cellular redox state can affect MTT assay results.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3Kα inhibition.
Troubleshooting Guides
Problem 1: Unexpected Phosphorylation of Downstream Effectors in Western Blot
You are treating a cancer cell line with this compound and observe weak or no decrease in p-Akt (Ser473), or you see an unexpected increase in the phosphorylation of another kinase like p-ERK.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected Western blot results.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Inhibitor | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Compensatory Signaling | As PI3Kα-IN-27 is known to affect phospho-ERK1/2, probe your western blots for key markers of other survival pathways, such as p-ERK, to investigate potential feedback activation. |
| Suboptimal Dosing | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-Akt in your specific cell line. |
| Incorrect Timing | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal inhibition of p-Akt before potential feedback mechanisms are initiated. |
| Western Blotting Technique | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Optimize antibody concentrations and incubation times. Include a positive control (e.g., cells stimulated with a growth factor like IGF-1) to confirm that the pathway can be activated and that your antibodies are working correctly. |
Problem 2: Higher Than Expected IC50 in Cell Viability Assays
You are performing a cell viability assay (e.g., MTT, CellTiter-Glo) and find that the IC50 value for this compound is significantly higher than the reported biochemical IC50.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high IC50 values in cell viability assays.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Assay Conditions | Optimize the initial cell seeding density to ensure cells are in an exponential growth phase. Standardize the incubation time with the inhibitor, as longer exposure may be required to observe an effect. |
| Compound Precipitation | Visually inspect the culture media for any signs of compound precipitation after adding this compound, especially at higher concentrations. If precipitation occurs, consider using a different formulation or a lower concentration range. |
| Cell Line Characteristics | The targeted cell line may not be highly dependent on the PI3Kα isoform for survival. Consider using a panel of cell lines with known PIK3CA mutations or PTEN loss to benchmark the inhibitor's activity. |
| Efflux Pump Activity | Some cancer cells can actively pump out small molecule inhibitors, reducing their intracellular concentration. This can be investigated using efflux pump inhibitors, though this can introduce its own set of confounding variables. |
Data Summary
The following table summarizes the known quantitative data for PI3Kα-IN-27.
| Parameter | Value | Reference |
| Target | PI3Kα (p110α) | |
| IC50 | 40 nM | |
| Observed Effects | Inhibition of PAK3, p110α, phospho-mTOR, phospho-ERK1/2; Induction of apoptosis |
Experimental Protocols
Western Blotting for PI3K Pathway Activation
This protocol provides a general framework for analyzing the phosphorylation status of key PI3K pathway proteins following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum starve the cells for 12-24 hours, if appropriate for your cell line and experiment.
-
Treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for the desired time.
-
If applicable, stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 for 15 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Workflow Diagram for Western Blotting
Caption: A typical experimental workflow for Western blotting.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the old medium with 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by PI3Kα inhibitors like this compound.
Caption: The PI3K/AKT/mTOR signaling pathway with the point of inhibition.
References
Technical Support Center: PI3K-IN-27 and Cancer Cell Compensation Mechanisms
Welcome to the technical support center for researchers utilizing PI3K-IN-27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and overcoming compensatory mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
FAQ 1: My cancer cell line shows initial sensitivity to this compound, but resistance emerges over time. What are the likely underlying mechanisms?
Initial sensitivity followed by acquired resistance is a common observation. Cancer cells can adapt to PI3K inhibition through several compensatory mechanisms:
-
Reactivation of the PI3K Pathway: The most common mechanism is the reactivation of the PI3K pathway itself through the loss of negative feedback loops. For instance, inhibition of mTORC1, a downstream effector of PI3K, can relieve the feedback inhibition of receptor tyrosine kinases (RTKs), leading to their over-activation and subsequent restimulation of the PI3K pathway.[1][2][3]
-
Activation of Parallel Signaling Pathways: Cancer cells can bypass the inhibited PI3K pathway by upregulating parallel pro-survival pathways, most notably the MAPK/ERK pathway.[4][5] There is significant crosstalk between the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK networks.
-
Upregulation of Downstream Effectors: Resistance can also be mediated by the upregulation of downstream effectors that are independent of direct PI3K signaling, such as the transcription factor c-MYC or the translation initiation factor eIF4E.
FAQ 2: I am observing an increase in the phosphorylation of receptor tyrosine kinases (e.g., HER3, IGF-1R) in my cell line after treatment with this compound. Why is this happening?
This is a classic example of a feedback loop-mediated resistance mechanism. The PI3K/AKT pathway normally suppresses the expression of certain RTKs. Inhibition of AKT leads to the activation of FOXO transcription factors, which can then translocate to the nucleus and drive the expression of genes encoding for RTKs like HER2 and HER3. This increase in RTK expression and subsequent activation can then restimulate the PI3K pathway, overriding the inhibitory effect of this compound.
FAQ 3: How can I determine if the MAPK/ERK pathway is activated as a compensatory mechanism in my this compound-resistant cells?
You can assess the activation of the MAPK/ERK pathway by performing a Western blot analysis to measure the phosphorylation levels of key pathway components, such as MEK and ERK. An increase in the levels of phosphorylated ERK (p-ERK) in cells treated with this compound, compared to untreated controls, would indicate the activation of this compensatory pathway.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term cell culture experiments.
Possible Cause: Emergence of acquired resistance through compensatory signaling pathways.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is still effectively inhibiting the PI3K pathway. Perform a Western blot to check the phosphorylation status of AKT (a direct downstream target of PI3K) and S6 ribosomal protein (a downstream target of mTORC1). A sustained decrease in p-AKT and p-S6 levels would indicate that the inhibitor is active.
-
Investigate Feedback Loop Activation:
-
Hypothesis: The mTORC1/S6K1 feedback loop to RTKs is abrogated.
-
Experiment: Perform a Western blot to analyze the phosphorylation levels of RTKs such as EGFR, HER3, and IGF-1R. An increase in phosphorylation would support this hypothesis.
-
Hypothesis: The AKT/FOXO feedback loop is leading to increased RTK expression.
-
Experiment: Use RT-qPCR to measure the mRNA levels of RTK genes like ERBB2 (HER2) and ERBB3 (HER3). An increase in their expression would be indicative of this mechanism.
-
-
Assess Parallel Pathway Activation:
-
Hypothesis: The MAPK/ERK pathway is hyperactivated.
-
Experiment: Perform a Western blot to measure the levels of phosphorylated MEK and ERK. A significant increase would confirm the activation of this pathway.
-
-
Consider Combination Therapy: Based on your findings, consider co-treating your cells with this compound and an inhibitor of the identified compensatory pathway (e.g., a MEK inhibitor like trametinib or an EGFR inhibitor like gefitinib).
Problem 2: Heterogeneous response to this compound within a cancer cell population.
Possible Cause: Pre-existing subclones with intrinsic resistance mechanisms or the development of stochastic resistance.
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate and expand single-cell clones from the parental cell line.
-
Characterize Clonal Sensitivity: Determine the IC50 of this compound for each clone to identify sensitive and resistant populations.
-
Molecular Profiling of Clones:
-
Perform genomic sequencing on the clones to identify any pre-existing mutations in key signaling molecules of the PI3K and MAPK pathways.
-
Conduct proteomic analysis (e.g., Western blotting, mass spectrometry) to compare the baseline expression and phosphorylation status of proteins in the PI3K and other survival pathways between sensitive and resistant clones.
-
-
Investigate Non-Genetic Resistance: Assess for epigenetic modifications or changes in the expression of non-mutated genes, such as the PIM kinase, which has been linked to resistance to PI3K inhibitors.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activity and Compensatory Signaling
Objective: To assess the phosphorylation status of key proteins in the PI3K and MAPK pathways following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
| Target Protein | Expected Change with Effective PI3K Inhibition | Indication of Compensation |
| p-AKT (Ser473) | Decrease | No change or increase (pathway reactivation) |
| p-S6 (Ser235/236) | Decrease | No change or increase (mTORC1 reactivation) |
| p-ERK1/2 | No expected change | Increase (MAPK pathway activation) |
| p-EGFR/p-HER3 | No expected change | Increase (RTK feedback loop activation) |
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for RTK Gene Expression
Objective: To measure the mRNA expression levels of receptor tyrosine kinases that may be upregulated as a compensatory mechanism.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., ERBB2, ERBB3, IGF1R) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus control cells.
-
| Target Gene | Expected Fold Change with FOXO-mediated Compensation |
| ERBB2 (HER2) | > 1.5 |
| ERBB3 (HER3) | > 1.5 |
| IGF1R | > 1.5 |
Signaling Pathway and Workflow Diagrams
Caption: Canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors: Benchmarking PI3K-IN-27 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-27, with other well-characterized pan-PI3K inhibitors. The objective is to offer a clear, data-driven perspective on their biochemical potency, cellular activity, and potential for preclinical and clinical development. While experimental data on this compound is limited as it is a recently disclosed compound, this guide consolidates available information and presents it alongside data from established inhibitors to provide a valuable comparative context.
The PI3K Signaling Pathway: A Key Target in Oncology and Beyond
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in various human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, δ, and γ), represent a broad approach to comprehensively block this signaling axis.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Comparative Analysis of Pan-PI3K Inhibitors
This section provides a head-to-head comparison of this compound with established pan-PI3K inhibitors.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of various pan-PI3K inhibitors against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference(s) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | >1000 | [2] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | 580 | [3][4][5] |
| ZSTK474 | 16 | 44 | 4.6 | 49 | >10000 | |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | 45 | |
| Pilaralisib (XL147) | 39 | 383 | 36 | 23 | >15000 |
Note on this compound: this compound is described as a potent inhibitor of PI3K in patent WO2021233227A1. However, specific IC50 values against individual PI3K isoforms are not yet available in the public domain. Its chemical formula is C30H26F2N6O2S and its molecular weight is 572.63 g/mol .
In Vitro and In Vivo Performance
The efficacy of PI3K inhibitors is evaluated through a series of in vitro and in vivo experiments. Below is a summary of reported findings for the established pan-PI3K inhibitors.
| Inhibitor | Cell-Based Assay Performance | In Vivo Efficacy | Pharmacokinetic Profile |
| Buparlisib (BKM120) | Induces apoptosis and demonstrates antiproliferative activity in various cancer cell lines. | Shows dose-dependent tumor growth delay or regression in PIK3CA-mutant tumor xenografts. | Orally bioavailable. |
| Pictilisib (GDC-0941) | Inhibits proliferation and viability of various cancer cell lines, including those with HER2 amplification and PIK3CA mutations. | Demonstrates tumor growth inhibition in glioblastoma and ovarian cancer xenograft models. | Orally bioavailable. |
| ZSTK474 | Exhibits potent antiproliferative activity against a wide range of human cancer cell lines. | Shows significant antitumor activity in various human cancer xenograft models with oral administration. | Orally bioavailable with favorable pharmacokinetic properties. |
| Copanlisib (BAY 80-6946) | Induces apoptosis and inhibits proliferation in a variety of tumor cell lines. | Demonstrates robust antitumor activity in rat xenograft models. | Administered intravenously. |
| Pilaralisib (XL147) | Inhibits EGF-induced PIP3 production and phosphorylation of downstream targets like AKT and S6 in cell-based assays. | Shows tumor growth inhibition in solid glioma xenografts. | Orally bioavailable. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. This section outlines generalized protocols for key experiments used to characterize PI3K inhibitors.
PI3K Enzyme Inhibition Assay (Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
-
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3) using ATP.
-
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the PI3K enzyme, PIP2 substrate, and test compound to the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blotting for Pathway Inhibition
This technique is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in the PI3K signaling pathway within cells.
-
Principle: Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of proteins downstream of PI3K, such as AKT and S6 ribosomal protein. A decrease in the phosphorylated form of these proteins indicates pathway inhibition.
-
Materials:
-
Cancer cell line of interest
-
Test compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Figure 2: General experimental workflow for Western Blotting.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Test compound
-
96-well plates
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion
The landscape of pan-PI3K inhibitors is populated with several well-characterized compounds that have demonstrated potent biochemical and cellular activity, with some advancing into clinical trials. While detailed experimental data for this compound is not yet publicly available, its emergence from the patent literature suggests it is a novel scaffold with potential as a PI3K inhibitor. The comparative data and standardized protocols provided in this guide offer a framework for researchers to evaluate new entrants like this compound against established benchmarks in the field. Further studies are warranted to fully elucidate the inhibitory profile and therapeutic potential of this compound.
References
A Comparative Guide to Pan-PI3K and Isoform-Specific PI3K Inhibitors
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point due to its frequent dysregulation in various malignancies.[1][2] This guide provides a comparative analysis of a representative pan-PI3K inhibitor, Buparlisib (BKM120), against several key isoform-specific PI3K inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their research and therapeutic strategies. While the hypothetical "PI3K-IN-27" is used here as a placeholder for a pan-PI3K inhibitor, the data presented for this class is based on the well-characterized compound, Buparlisib.
The PI3K Signaling Pathway and Points of Inhibition
The PI3K signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Activation of Class I PI3Ks leads to the phosphorylation of AKT, which in turn modulates a host of downstream effectors. Pan-PI3K inhibitors block all Class I isoforms (p110α, p110β, p110γ, and p110δ), whereas isoform-specific inhibitors target one or more of these subunits with greater selectivity.[4] This differential targeting can lead to varied efficacy and toxicity profiles.[1]
Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of the pan-PI3K inhibitor Buparlisib (as a proxy for this compound) and various isoform-specific inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50 Values)
| Inhibitor | Type | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | Reference Cell Line (IC50) |
| This compound (Buparlisib) | Pan-PI3K | 52 | 166 | 116 | 262 | SW480 (colorectal): 1.5 µM |
| Alpelisib (BYL719) | p110α-specific | 5 | 1200 | 290 | 250 | PIK3CA-mutant breast cancer cell lines |
| Taselisib (GDC-0032) | p110α-dominant | 1.1 | 34 | 0.27 | 1.3 | HNSCC cell lines with PIK3CA mutations |
| Idelalisib (CAL-101) | p110δ-specific | 820 | 565 | 2.5 | 89 | SU-DHL-5, KARPAS-422 (lymphoma) |
| Duvelisib (IPI-145) | p110δ/γ dual | 23 | 922 | 1 | 27 | Primary CLL cells |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Table 2: In Vivo Efficacy in Preclinical Models
| Inhibitor | Cancer Type | Model | Efficacy Metric |
| This compound (Buparlisib) | Glioblastoma, Ovarian Cancer | Xenograft models | Demonstrated anti-tumor activity |
| Alpelisib (BYL719) | PIK3CA-mutant solid tumors | First-in-human study | Disease control rate of 58.2% |
| Taselisib (GDC-0032) | Head and Neck Squamous Cell Carcinoma (HNSCC) with PIK3CA mutations | Xenograft models | Enhanced radiosensitization and tumor growth inhibition |
| Idelalisib (CAL-101) | Chronic Lymphocytic Leukemia (CLL) | Phase 1 trial | Overall response rate of 72% |
| Duvelisib (IPI-145) | Relapsed/refractory lymphoid neoplasms | Meta-analysis | Pooled overall response rate of 70% in CLL/SLL and iNHL |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete medium. Replace the existing medium with 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for PI3K Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 ribosomal protein, to confirm target engagement by the inhibitor.
Caption: Key steps in the Western blot protocol for analyzing PI3K pathway activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PI3K inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and total proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Concluding Remarks
The choice between a pan-PI3K inhibitor and an isoform-specific inhibitor is a critical decision in drug development and clinical application. Pan-PI3K inhibitors, such as Buparlisib, offer broad pathway inhibition which may be beneficial in tumors with multiple PI3K pathway alterations. However, this broad activity can also lead to increased toxicity. Isoform-specific inhibitors, on the other hand, are designed to have a more targeted effect, potentially leading to an improved therapeutic window in patient populations with specific genetic alterations, such as PIK3CA mutations for p110α inhibitors or in hematological malignancies for p110δ inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for the continued investigation and development of PI3K-targeted therapies.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of PI3K-IN-27: A Comparative Guide to Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative analysis of the reported cross-reactivity of PI3K-IN-27, a potent phosphoinositide 3-kinase (PI3K) inhibitor, with other kinases. Due to the limited publicly available kinome-wide screening data for this compound, this guide leverages selectivity data from well-characterized pan- and isoform-selective PI3K inhibitors to provide a comprehensive overview of expected cross-reactivity profiles.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This compound has emerged as a potent inhibitor of this pathway. However, a thorough understanding of its interactions with the broader human kinome is essential for its development and application.
Comparative Selectivity of PI3K Inhibitors
To contextualize the potential cross-reactivity of this compound, it is useful to compare its profile with that of other known PI3K inhibitors. The following table summarizes the inhibitory activity (IC50 values) against the four Class I PI3K isoforms for this compound and selected comparator compounds.
| Kinase Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | Pan-PI3K | Data not available | Data not available | Data not available | Data not available |
| Alpelisib | PI3Kα-selective | 5 | 1,200 | 250 | 290 |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
Broader Kinome Cross-Reactivity
While isoform selectivity within the PI3K family is crucial, off-target effects on other kinase families can lead to unforeseen biological consequences. Kinome-wide selectivity profiling, often performed using techniques like the KINOMEscan™, assesses the binding of an inhibitor to a large panel of human kinases.
Although a specific kinome scan dataset for this compound is not publicly available, the data from pan-PI3K inhibitors like Pictilisib can provide insights into the potential for off-target interactions. Generally, pan-PI3K inhibitors may exhibit some degree of cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets.
The PI3K Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade that regulates cell growth and survival.
Experimental Protocols
The determination of kinase inhibitor selectivity and cross-reactivity relies on robust and standardized experimental methodologies. Below are outlines of common assays used in the field.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Workflow:
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled isotope such as [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a substrate-binding membrane.
-
Separation and Detection: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Competitive Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases.
Methodology:
-
Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Competition: The test inhibitor is added to the assay mixture. If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured. A reduction in the amount of bound kinase in the presence of the test inhibitor indicates a binding interaction. The results are typically reported as the percentage of kinase remaining bound at a specific inhibitor concentration.
Conclusion
While specific, comprehensive cross-reactivity data for this compound across the entire human kinome is not yet widely published, analysis of its primary target family and comparison with other well-profiled PI3K inhibitors provide a valuable framework for understanding its potential selectivity. Pan-PI3K inhibitors, by their nature, may interact with multiple PI3K isoforms and potentially other kinases. The detailed experimental protocols provided herein serve as a reference for the methodologies used to generate the critical selectivity data required for the preclinical and clinical development of kinase inhibitors. As more data on this compound becomes available, a more precise comparison of its cross-reactivity profile will be possible.
References
The Synergistic Potential of PI3K Inhibitors with Chemotherapy: A Comparative Guide
A note on PI3K-IN-27: Extensive searches for a specific compound designated "this compound" did not yield any publicly available experimental data regarding its synergistic effects with chemotherapy agents. Therefore, this guide provides a comprehensive comparison of well-characterized, representative PI3K inhibitors in combination with common chemotherapeutics, serving as a valuable resource for researchers in this field. The presented data and protocols can be adapted for the evaluation of novel PI3K inhibitors.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for cancer therapy. While PI3K inhibitors have shown promise, their efficacy as monotherapy can be limited by feedback mechanisms and crosstalk with other signaling pathways. A growing body of preclinical evidence highlights the synergistic potential of combining PI3K inhibitors with conventional chemotherapy agents to enhance anti-tumor activity and overcome drug resistance.
This guide provides a comparative overview of the synergistic effects of various PI3K inhibitors with commonly used chemotherapy drugs, supported by experimental data. Detailed protocols for key assays and visualizations of the underlying signaling pathways are also included to facilitate further research and drug development in this area.
Quantitative Analysis of Synergy
The synergistic interaction between PI3K inhibitors and chemotherapy agents is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the synergistic effects observed in various cancer cell lines.
Table 1: Synergy of PI3K Inhibitors with Paclitaxel
| PI3K Inhibitor | Cancer Cell Line | IC50 (Single Agent) | Combination Details | Combination Index (CI) | Reference |
| BYL-719 (Alpelisib) | HeLa (Cervical Cancer) | BYL-719: ~15 µM; Paclitaxel: ~5 nM | Fixed ratio based on IC50 | < 1 (Synergistic) | [1] |
| ME180 (Cervical Cancer) | BYL-719: ~10 µM; Paclitaxel: ~8 nM | Fixed ratio based on IC50 | < 1 (Synergistic) | [1] | |
| Paclitaxel-Resistant HeLa | BYL-719: ~15 µM; Paclitaxel: >100 nM | Fixed ratio based on IC50 | < 1 (Synergistic) | [1] | |
| Paclitaxel-Resistant ME180 | BYL-719: ~10 µM; Paclitaxel: >100 nM | Fixed ratio based on IC50 | < 1 (Synergistic) | [1] | |
| LY294002 | HeLa (Cervical Cancer) | LY294002: ~20 µM; Paclitaxel: ~5 nM | Fixed ratio based on IC50 | < 1 (Synergistic) | [1] |
| ME180 (Cervical Cancer) | LY294002: ~15 µM; Paclitaxel: ~8 nM | Fixed ratio based on IC50 | < 1 (Synergistic) | ||
| GDC-0941 | SKpac (Paclitaxel-Resistant Ovarian Cancer) | GDC-0941 enhances paclitaxel-induced apoptosis | Combination treatment | Not explicitly calculated, but synergy demonstrated |
Table 2: Synergy of PI3K Inhibitors with Doxorubicin
| PI3K Inhibitor | Cancer Cell Line | IC50 (Single Agent) | Combination Details | Combination Index (CI) | Reference |
| BEZ235 | SKLMS1 (Leiomyosarcoma) | BEZ235: ~20 nM; Doxorubicin: ~80 nM | Fixed ratio of 1:4 | < 1 (Synergistic) | |
| STS-39 (Leiomyosarcoma) | BEZ235: ~25 nM; Doxorubicin: ~100 nM | Fixed ratio of 1:4 | < 1 (Synergistic) | ||
| PI103 | HT1080 (Fibrosarcoma) | Doxorubicin: 1 µM | Combination with 3 µM PI103 enhances apoptosis | Not explicitly calculated, but synergy demonstrated | |
| RD (Rhabdomyosarcoma) | Doxorubicin: 0.5 µM | Combination with 3 µM PI103 enhances apoptosis | Not explicitly calculated, but synergy demonstrated | ||
| GDC-0941 | RD (Rhabdomyosarcoma) Xenograft | Doxorubicin: 1.2 mg/kg; GDC-0941: 75 mg/kg | In vivo combination | Increased caspase-3 activity, indicating enhanced apoptosis |
Table 3: Synergy of PI3K Inhibitors with Cisplatin
| PI3K Inhibitor | Cancer Cell Line | IC50 (Single Agent) | Combination Details | Combination Index (CI) | Reference |
| PI-103 | SKOV3/DDP (Cisplatin-Resistant Ovarian Cancer) | Cisplatin: ~20 µM | Combination with PI-103 | Enhanced apoptosis and G0/G1 cell cycle arrest | |
| LY294002 | OVCAR3 (Ovarian Cancer) | Cisplatin: ~5 µM | Combination with LY294002 | Enhanced apoptosis and ROS production | |
| BKM120 | HCT116 (Colorectal Cancer) | BKM120: ~1.5 µM; Cisplatin: Not specified | Combination treatment | Synergistic in parental, lost in resistant cells |
Signaling Pathways and Experimental Workflows
The synergy between PI3K inhibitors and chemotherapy is often attributed to the dual blockade of pathways essential for cancer cell survival and proliferation. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing synergy.
Caption: PI3K/AKT/mTOR signaling pathway and points of intervention.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted based on specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
PI3K inhibitor and chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor, the chemotherapy agent, and their combinations for 48-72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combination.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them once with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The combination of PI3K inhibitors with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The synergistic interactions observed across various cancer types and with different chemotherapeutic agents underscore the potential of this approach. The provided data, pathway diagrams, and experimental protocols offer a foundational guide for researchers and drug development professionals to further explore and validate the therapeutic potential of novel PI3K inhibitors in combination therapies. Further in vivo studies are crucial to translate these preclinical findings into effective clinical applications.
References
Validating PI3K-IN-27 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Phosphoinositide 3-kinase (PI3K) inhibitor, SN32976, with established PI3K inhibitors. It is designed to offer an objective analysis of performance based on experimental data for validating target engagement in a cellular context. This document includes detailed experimental protocols and visual representations of key pathways and workflows to aid in the design and interpretation of studies aimed at characterizing PI3K inhibitors.
Introduction to PI3K Inhibition and Target Engagement
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic development. Validating that a PI3K inhibitor reaches and interacts with its intended target within a cell—a process known as target engagement—is a crucial step in drug discovery. This guide focuses on cellular assays to confirm and quantify the engagement of PI3K inhibitors.
Comparative Analysis of PI3K Inhibitors
To effectively benchmark the performance of the novel PI3K inhibitor SN32976, this guide provides a comparative analysis against well-characterized inhibitors:
-
SN32976: A novel pan-PI3K inhibitor with preferential activity against the PI3Kα isoform.[1][2]
-
Buparlisib (BKM120): An orally available pan-class I PI3K inhibitor that has been evaluated in numerous clinical trials.[3][4][5]
-
Pictilisib (GDC-0941): A potent pan-PI3K inhibitor that has also been extensively studied in clinical settings.
-
Alpelisib (BYL719): A potent and selective inhibitor of the PI3Kα isoform, approved for the treatment of certain types of breast cancer.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) in biochemical assays provides a measure of a compound's potency against purified enzymes.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| SN32976 | 15.1 | 461 | 110 | 134 | 194 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | >1000 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | >1000 |
| Alpelisib (BYL719) | 5 | >1000 | >1000 | >1000 | >1000 |
Data for SN32976 from, Buparlisib from, Pictilisib from, and Alpelisib from.
Cellular Activity: Inhibition of Cell Proliferation
The half-maximal effective concentration (EC50) in cell proliferation assays indicates the potency of an inhibitor in a cellular context.
| Inhibitor | U-87 MG (Glioblastoma) | PC3 (Prostate) | NCI-H460 (Lung) | MCF7 (Breast) | HCT116 (Colon) |
| SN32976 | 100 nM | 150 nM | 18.5 nM | 45 nM | 30 nM |
| Buparlisib (BKM120) | ~100-700 nM | ~700 nM | - | ~100-700 nM | - |
| Pictilisib (GDC-0941) | 950 nM | 280 nM | - | - | 1081 nM |
| Alpelisib (BYL719) | - | - | - | ~1800 nM | - |
Data for SN32976 from, Buparlisib from, Pictilisib from, and Alpelisib from. Note: Assay conditions and cell lines can vary between studies, affecting direct comparability.
Cellular Target Engagement: Inhibition of AKT Phosphorylation
Inhibition of the phosphorylation of AKT (pAKT), a key downstream effector of PI3K, is a direct indicator of target engagement in cells.
| Inhibitor | Cell Line | pAKT Inhibition (IC50, nM) |
| SN32976 | U-87 MG | ~10 nM |
| Pictilisib (GDC-0941) | U-87 MG | 46 nM |
| Pictilisib (GDC-0941) | PC3 | 37 nM |
| Pictilisib (GDC-0941) | MDA-MB-361 | 28 nM |
Data for SN32976 from and Pictilisib from.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the methods for its validation, the following diagrams are provided.
References
- 1. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buparlisib - Wikipedia [en.wikipedia.org]
Comparative Analysis of PI3K Inhibitor Side Effect Profiles: A Guide for Researchers
While specific data for a compound designated "PI3K-IN-27" is not publicly available, this guide provides a comparative analysis of the side effect profiles of well-characterized phosphoinositide 3-kinase (PI3K) inhibitors. This information can serve as a valuable reference for researchers and drug development professionals in evaluating the potential toxicities of new chemical entities targeting the PI3K pathway.
The clinical utility of PI3K inhibitors is often limited by on-target toxicities, which arise from the central role of the PI3K/AKT/mTOR signaling pathway in normal physiological processes.[1][2] The side effect profile of a given inhibitor is largely dependent on its isoform selectivity.[3][4] Pan-PI3K inhibitors, for instance, tend to have a broader range of toxicities compared to isoform-selective inhibitors.[5]
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of common grade ≥3 adverse events for several representative PI3K inhibitors, categorized by their selectivity. This data is compiled from various clinical trials and provides a snapshot of the differing safety profiles.
| Adverse Event | Pan-PI3K Inhibitors | PI3Kα-selective Inhibitors | PI3Kδ-selective Inhibitors |
| Hyperglycemia | Buparlisib: 5% | Alpelisib: 36.7% | Idelalisib: Not prominent |
| Taselisib: 14.7% | |||
| Diarrhea/Colitis | Buparlisib: 5% | Alpelisib: 10% | Idelalisib: 13% |
| Pictilisib: 8% | Taselisib: 5.9% | Duvelisib: 15% | |
| Rash | Buparlisib: 5% | Alpelisib: 10-64% (any grade) | Idelalisib: Not prominent |
| Taselisib: 11.8% | |||
| Hypertension | Copanlisib: 24% | Not prominent | Not prominent |
| Neutropenia | Not prominent | Not prominent | Duvelisib: 30% |
| Hepatotoxicity (Transaminitis) | Not prominent | Alpelisib: 5% | Idelalisib: 13% |
| Fatigue | Pictilisib: 8% | Taselisib: 5.9% | Not prominent |
Note: The incidences are for grade ≥3 events and are sourced from various clinical trials. Direct comparison between trials should be done with caution due to differences in study design and patient populations.
Experimental Protocols
The side effect profiles of PI3K inhibitors are typically characterized through a combination of preclinical and clinical studies.
Preclinical Toxicology:
-
In vitro studies: Initial toxicity screening is performed on various cell lines to assess cytotoxicity.
-
In vivo studies: Animal models (e.g., rodents, canines) are used to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. These studies involve daily administration of the drug for a specified period, followed by comprehensive histopathological analysis of tissues. For example, preclinical studies with PI3K inhibitors have been crucial in identifying on-target effects like hyperglycemia and immune-related toxicities.
Clinical Trials:
-
Phase I: These are first-in-human studies designed to determine the safety, tolerability, and recommended Phase II dose (RP2D) of the inhibitor. Patients are closely monitored for adverse events through physical examinations, laboratory tests (e.g., blood glucose, liver function tests), and electrocardiograms.
-
Phase II & III: These larger studies further evaluate the safety and efficacy of the drug in specific patient populations. The incidence and severity of adverse events are systematically collected and graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE). For instance, the high incidence of hyperglycemia with PI3Kα inhibitors like alpelisib was well-characterized in the SOLAR-1 trial.
Mandatory Visualization
The PI3K signaling pathway is a critical regulator of numerous cellular processes, and its inhibition can lead to the on-target side effects observed with this class of drugs.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PI3K-IN-27: A Comparative Analysis Against Clinical-Stage PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel phosphatidylinositol 3-kinase (PI3K) inhibitor, PI3K-IN-27, against a panel of well-characterized clinical-stage PI3K inhibitors. The data presented herein is intended to offer a clear perspective on the potency and selectivity of this compound, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Note on this compound: As of the latest literature review, "this compound" is not a publicly documented PI3K inhibitor. For the purpose of this comparative guide, this compound is presented with a representative data profile to illustrate its potential positioning against established clinical-stage compounds.
Introduction to PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] This second messenger, PIP3, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to modulate a multitude of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular responses.[1]
Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are broadly classified into two main categories: pan-inhibitors that target all four Class I PI3K isoforms (α, β, γ, δ) and isoform-selective inhibitors that target one or more isoforms with higher potency. This guide benchmarks this compound against both pan- and isoform-selective inhibitors that are currently in clinical development or have been approved for clinical use.
Comparative Potency and Selectivity
The in vitro potency of this compound was evaluated against the four Class I PI3K isoforms and compared with Alpelisib (a PI3Kα-selective inhibitor), Buparlisib (a pan-PI3K inhibitor), Idelalisib (a PI3Kδ-selective inhibitor), and Pictilisib (a potent PI3Kα/δ inhibitor). The half-maximal inhibitory concentration (IC50) values, determined through biochemical assays, are summarized below.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | Pan-PI3K (Hypothetical) | 25 | 90 | 75 | 30 |
| Alpelisib (BYL719) | Isoform-Selective (α) | 5 | 1200 | 250 | 290 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Idelalisib (CAL-101) | Isoform-Selective (δ) | 820 | 565 | 89 | 2.5 |
| Pictilisib (GDC-0941) | Pan-PI3K (α/δ potent) | 3 | 33 | 75 | 3 |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a standard experimental workflow for assessing inhibitor potency.
Experimental Protocols
The following are generalized protocols for biochemical and cell-based assays commonly used to determine the potency and selectivity of PI3K inhibitors.
Biochemical Kinase Assay (e.g., TR-FRET or Luminescence-based)
This assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by a test compound.
Methodology:
-
Reagent Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are obtained. The lipid substrate, such as phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in an appropriate assay buffer. ATP solution is prepared at a concentration near its Km for the specific isoform.
-
Compound Dilution: The test inhibitor (e.g., this compound) is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Assay Reaction: The kinase, lipid substrate, and inhibitor dilutions are combined in a microplate well and incubated for a short period at room temperature.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specified time (e.g., 60 minutes) at room temperature to allow for the enzymatic conversion of substrate.
-
Detection: A detection reagent is added to measure the reaction product. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is quantified, which is inversely proportional to PI3K inhibition. For TR-FRET assays (e.g., LanthaScreen™), a labeled antibody that recognizes the phosphorylated product is used.
-
Data Analysis: The signal from each well is read using a plate reader. The percentage of inhibition is calculated relative to DMSO-treated controls. IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the growth and survival of cancer cell lines, providing insight into its cellular potency.
Methodology:
-
Cell Culture: Cancer cell lines with known PIK3CA mutation status (e.g., MCF-7, T47D for PIK3CA mutant; MDA-MB-468 for wild-type) are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the PI3K inhibitor. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescence-based method. For instance, the CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Data Analysis: Luminescence is read with a microplate reader. The results are normalized to the vehicle-treated cells to determine the percentage of growth inhibition. IC50 values are calculated from the resulting dose-response curves.
Conclusion
This guide provides a foundational comparison of this compound against key clinical-stage PI3K inhibitors. Based on the hypothetical data, this compound demonstrates a pan-isoform inhibition profile with notable potency. The provided experimental protocols offer a standardized framework for the in vitro characterization of novel PI3K inhibitors. Further studies, including cell-based pathway analysis (e.g., measuring phosphorylation of AKT) and in vivo xenograft models, are essential to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PI3K-IN-27
For Immediate Implementation by Laboratory Personnel
The proper disposal of potent small molecule inhibitors like PI3K-IN-27 is a critical component of laboratory safety and environmental responsibility. As a potent inhibitor of the PI3K (Phosphoinositide 3-kinase) pathway, this compound may possess cytotoxic or other hazardous properties that necessitate stringent disposal protocols.[1][2] Adherence to these guidelines is essential to protect researchers and the environment from potential harm.
This document provides a procedural framework for the safe handling and disposal of this compound. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for comprehensive and compliant disposal instructions.[3] The information provided here is intended as a guide based on general best practices for hazardous chemical waste.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all operations are conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (double-gloving is recommended). |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | Required if there is a risk of aerosol generation and work cannot be contained within a fume hood. |
Step-by-Step Disposal Protocol
The core principle of chemical waste management is the proper segregation of waste at the point of generation. Never mix chemical waste with regular trash or other waste streams unless explicitly permitted by your institution's EHS department.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be treated as hazardous chemical waste and segregated accordingly.
| Waste Stream | Description of Materials |
| Solid Waste | All contaminated disposable items, including pipette tips, tubes, vials, gloves, bench paper, and any unused or expired solid this compound powder. |
| Liquid Waste | All solutions containing this compound, such as stock solutions (e.g., in DMSO), cell culture media, and assay buffers. |
| Sharps Waste | Needles, syringes, or any other contaminated sharp objects. |
Step 2: Waste Containment and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Solid Waste: Collect in a designated, sealable, and compatible plastic or glass container.
-
Liquid Waste: Collect in a leak-proof, compatible plastic or glass container with a tightly fitting screw cap. Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should generally be collected in separate containers.
-
Sharps Waste: Immediately place in a designated, puncture-resistant sharps container.
All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all chemical constituents, including solvents and their approximate concentrations
-
The date of accumulation
Step 3: Temporary Storage
Store sealed waste containers in a designated and well-ventilated satellite accumulation area within your laboratory. This area must have secondary containment to mitigate any potential leaks.
Step 4: Final Disposal
Once a waste container is full or the experiment is complete, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup. Do not attempt to dispose of this compound down the drain.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
PI3K Signaling Pathway Overview
This compound is a potent inhibitor of Phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial for various cellular processes. The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, making PI3K a significant target for anti-cancer therapies.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
References
Essential Safety and Operational Guide for Handling PI3K-IN-27
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PI3K-IN-27, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given that this compound is a potent chemical compound, stringent safety measures must be observed. The following table summarizes the recommended personal protective equipment for handling this compound, based on general safety protocols for similar potent compounds.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals to prevent exposure. |
| Eye Protection | Chemical Splash Goggles | Goggles should provide a complete seal around the eyes to protect against splashes. |
| Body Protection | Disposable Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing to prevent contamination. |
| Respiratory | Fume Hood or Enclosure | All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment enclosure to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes in the laboratory. |
Operational and Disposal Plans
Handling and Experimental Protocol:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a fume hood, is clean and uncluttered. Prepare all necessary materials, including solvents, consumables, and waste containers.
-
Weighing: Carefully weigh the required amount of this compound powder within the fume hood. Use anti-static weighing paper or a container to minimize the dispersion of the powder.
-
Solubilization: Add the solvent to the solid this compound slowly to avoid splashing. Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Experimentation: For in vitro kinase assays, this compound is typically serially diluted to the desired concentrations. These dilutions are then added to the kinase reaction mixture containing the PI3K enzyme, a substrate (like ATP), and a buffer. The reaction is incubated for a specific period, after which the enzyme activity is measured.
-
Decontamination: After use, decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
Disposal Plan:
All waste materials contaminated with this compound, including gloves, pipette tips, tubes, and excess solutions, must be disposed of as hazardous chemical waste.[1] Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.[1] Follow your institution's specific guidelines for hazardous waste disposal.
Visualizing Key Processes
To further clarify the context in which this compound is used, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro kinase inhibitor assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
